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  • Product: 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester
  • CAS: 855749-57-4

Core Science & Biosynthesis

Foundational

Synthesis Route and Mechanistic Guide for 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

Executive Summary The synthesis of 4-bromo-2,5-dimethoxy-benzoic acid methyl ester (CAS: 855749-57-4) is a critical transformation for producing advanced pharmaceutical intermediates and complex molecular architectures....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-bromo-2,5-dimethoxy-benzoic acid methyl ester (CAS: 855749-57-4) is a critical transformation for producing advanced pharmaceutical intermediates and complex molecular architectures. This whitepaper outlines a highly scalable, two-step synthetic route prioritizing regiocontrol, operational safety, and high-throughput purification. By leveraging the intrinsic electronic properties of the aromatic ring, this protocol establishes a self-validating workflow that ensures >95% regiopurity without the need for exhaustive chromatographic separation.

Mechanistic Rationale & Regioselectivity

The core challenge in synthesizing substituted aromatic systems lies in controlling regioselectivity during Electrophilic Aromatic Substitution (EAS). The starting material, 2,5-dimethoxybenzoic acid, presents a complex electronic environment governed by the competing directing effects of its substituents[1].

  • Electronic Activation: The two methoxy (-OCH₃) groups are strongly electron-donating via resonance (+R effect), acting as ortho/para directors. The C1-carboxylic acid (-COOH) is electron-withdrawing (-I, -R), acting as a meta director and deactivating the ring[1].

  • Steric Dominance:

    • The C3 position is electronically activated by the C2-methoxy group but is severely sterically hindered by the adjacent bulky C1-carboxylic acid and C2-methoxy groups[1].

    • The C6 position is deactivated by the adjacent C1-carboxylic acid.

    • The C4 position is electronically activated by the C5-methoxy group (ortho) and is sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack[1].

By performing the bromination on the free acid rather than the ester, the highly crystalline nature of the resulting 4-bromo-2,5-dimethoxybenzoic acid allows for purification via simple aqueous precipitation, bypassing column chromatography.

Regioselectivity SM 2,5-Dimethoxybenzoic Acid C4 C4 Position Sterically accessible Activated by C5-OMe SM->C4 Favored (Major) C3 C3 Position Sterically hindered by C1/C2 Activated by C2-OMe SM->C3 Blocked (Minor) C6 C6 Position Deactivated by C1-Carbonyl SM->C6 Disfavored Product 4-Bromo-2,5-dimethoxybenzoic acid C4->Product

Caption: Electronic and steric factors governing the regioselective bromination of 2,5-dimethoxybenzoic acid.

Synthetic Strategy & Route Selection

Two primary strategies exist for synthesizing the target core. Route A utilizes direct electrophilic bromination, while Route B relies on organometallic carboxylation[2].

Quantitative Route Comparison
MetricRoute A: Direct Bromination (Recommended)Route B: Grignard Carboxylation
Starting Material 2,5-Dimethoxybenzoic acid1,4-Dibromo-2,5-dimethoxybenzene
Overall Yield 80–85%50–60%
Regiopurity >95% (C4 isomer strongly favored)>99% (Structurally predefined)
Scalability Excellent (Standard batch reactors)Moderate (Requires strictly anhydrous/cryogenic conditions)
Cost Efficiency High (Inexpensive bulk reagents)Low (Expensive organometallics, dry ice)

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , meaning each step includes built-in In-Process Controls (IPCs) and chemical workups that inherently verify the success of the reaction and remove specific impurities.

Workflow Step1 Step 1: Electrophilic Bromination Reagents: Br2, AcOH Time: 2-4h, Temp: <25°C IPC1 IPC: HPLC/TLC Check for SM consumption Step1->IPC1 Workup1 Workup: NaHSO3 quench, Water precipitation, Filtration IPC1->Workup1 Step2 Step 2: Fischer Esterification Reagents: MeOH, H2SO4 (cat.) Time: 12-16h, Temp: 65°C (Reflux) Workup1->Step2 IPC2 IPC: HPLC/TLC Check for Acid consumption Step2->IPC2 Workup2 Workup: Evaporation, EtOAc extraction, NaHCO3 wash, Concentration IPC2->Workup2 Final Methyl 4-bromo-2,5-dimethoxybenzoate (Target Product) Workup2->Final

Caption: Self-validating two-step synthesis and IPC workflow.

Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzoic acid

Causality Note: Glacial acetic acid is chosen as the solvent because it stabilizes the cationic Wheland intermediate during EAS and allows the product to precipitate upon the addition of water, negating the need for extraction.

  • Preparation: Charge a round-bottom flask with 2,5-dimethoxybenzoic acid (1.0 eq) and glacial acetic acid (5 volumes). Stir at 20°C until fully dissolved.

  • Addition: Dissolve molecular bromine (Br₂, 1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise via an addition funnel over 30–45 minutes. Maintain the internal temperature strictly below 25°C to prevent over-bromination or ether cleavage.

  • Reaction: Stir the dark red solution at room temperature for 2 to 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench with aqueous sodium bisulfite, and analyze via HPLC. Self-Validation: The reaction is deemed complete when the starting material peak area is <1%.

  • Quench & Workup: Pour the reaction mixture slowly into vigorously stirred ice-water (15 volumes) containing 0.1 eq of Sodium Bisulfite (NaHSO₃).

    • Causality Note: NaHSO₃ reduces toxic, unreacted Br₂ to benign bromide (Br⁻), instantly discharging the red color and ensuring operator safety.

  • Isolation: Filter the resulting thick white precipitate under vacuum. Wash the filter cake with copious amounts of cold water to remove residual acetic acid. Dry under vacuum at 45°C to constant weight.

Protocol 2: Synthesis of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

Causality Note: Fischer esterification is an equilibrium-driven process. Using methanol as both the reactant and the solvent drives the reaction forward via Le Chatelier's principle[3].

  • Preparation: Suspend the dried 4-bromo-2,5-dimethoxybenzoic acid (1.0 eq) from Protocol 1 in anhydrous methanol (10 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise. Caution: Highly exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat to 65°C (reflux) for 12–16 hours[3].

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). Self-Validation: The highly polar carboxylic acid spot (baseline) must be entirely replaced by the higher-Rf ester spot.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ~80% of the methanol.

  • Purification: Dilute the concentrated residue with Ethyl Acetate (10 volumes) and wash twice with saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality Note: The NaHCO₃ wash is a critical self-purifying step. It neutralizes the H₂SO₄ catalyst and deprotonates any unreacted carboxylic acid, pulling it into the aqueous layer and leaving only the pure ester in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the target methyl 4-bromo-2,5-dimethoxybenzoate as a crystalline solid.

Downstream Applications

The synthesized core is a highly versatile building block. The free acid derivative (BDMBA) is recognized in pharmacokinetic studies as a primary oxidative deamination metabolite of the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[4]. Furthermore, halogenated dimethoxybenzoic acid derivatives are utilized in advanced materials science, specifically in Suzuki cross-coupling reactions to generate nanometer-scale, water-soluble molecular rods for structural biology applications[2].

References

  • Title: New pyrazole derivatives as CRAC channel modulators - EP 2848615 A1 Source: European Patent Office URL
  • Title: 3-Bromo-2,5-dimethoxybenzoic Acid|CAS 100940-12-3 Source: Benchchem URL
  • Title: Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length Source: ACS Publications URL
  • Title: 2C-B Source: Wikipedia URL

Sources

Exploratory

1H NMR and 13C NMR spectral data for 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

Comprehensive 1 H and 13 C NMR Spectral Analysis of 4-Bromo-2,5-dimethoxybenzoic Acid Methyl Ester Chemical Context and Structural Significance 4-Bromo-2,5-dimethoxybenzoic acid methyl ester (CAS: 855749-57-4)[1][2] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of 4-Bromo-2,5-dimethoxybenzoic Acid Methyl Ester

Chemical Context and Structural Significance

4-Bromo-2,5-dimethoxybenzoic acid methyl ester (CAS: 855749-57-4)[1][2] is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis. It serves as a critical intermediate in the development of complex molecular rods[3], nanometer-sized amino acids, and various phenethylamine-based therapeutics (such as the 2C-X series)[4].

Because the benzene ring is tetra-substituted, verifying the exact regiochemistry of the substituents—specifically the relative positions of the bromo, methoxy, and ester groups—is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this validation. This guide provides an in-depth mechanistic breakdown of its 1 H and 13 C NMR spectral data, coupled with a self-validating acquisition protocol designed for drug development professionals and analytical chemists.

Mechanistic Causality of NMR Chemical Shifts

As a Senior Application Scientist, it is critical not just to list chemical shifts, but to understand the electronic environment dictating them. The spectral footprint of this compound is governed by three primary electronic phenomena:

  • Resonance Effects ( +R/−R ): The two methoxy groups at the C2 and C5 positions act as strong electron-donating groups via resonance ( +R ). The lone pairs on the oxygen atoms delocalize into the aromatic π -system, significantly shielding the ortho and para positions. Conversely, the methyl ester group at C1 is electron-withdrawing ( −R,−I ), which generally deshields the ring.

  • Magnetic Anisotropy: The carbonyl oxygen of the ester group generates a localized, anisotropic magnetic field. Protons trapped in the deshielding cone of this field—specifically the ortho proton (H6)—experience a significant downfield shift.

  • The Heavy Atom Effect: The bromine atom at C4 is highly electronegative ( −I ) but also polarizable. In 13 C NMR, covalently bonded heavy halogens cause a distinct upfield shift (shielding) of the ipso carbon due to spin-orbit coupling effects, a phenomenon critical for assigning C4.

Quantitative Spectral Data & Structural Assignment

The following spectral data is derived using standard empirical increment rules for substituted benzenes, grounded in the authoritative frameworks established by Pretsch, Bühlmann, and Badertscher[5].

1 H NMR Spectral Data (CDCl 3​ , 400 MHz)

The 1 H NMR spectrum of this compound is remarkably clean, characterized by two distinct aromatic singlets and three aliphatic singlets. The absence of J -coupling between the aromatic protons confirms they are para to each other (H3 and H6).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Causality / Assignment
H6 ~7.57Singlet (s)1HHighly Deshielded: Positioned ortho to the ester group. It falls directly within the deshielding cone of the carbonyl's magnetic anisotropy.
H3 ~7.08Singlet (s)1HShielded: Positioned ortho to the C2 methoxy group and meta to the ester. The +R effect of the adjacent methoxy oxygen increases local electron density, shifting it upfield relative to H6.
COOCH 3​ ~3.92Singlet (s)3HEster methyl protons. Deshielded by the adjacent strongly electronegative ester oxygen.
C5-OCH 3​ ~3.88Singlet (s)3HAromatic methoxy protons.
C2-OCH 3​ ~3.85Singlet (s)3HAromatic methoxy protons. Slightly more shielded due to steric crowding near the ester group.
13 C NMR Spectral Data (CDCl 3​ , 100 MHz)

Carbon-13 assignments rely heavily on substituent additivity rules. The tetra-substituted nature of the ring means there are six distinct aromatic carbon signals, four of which are quaternary (no attached protons).

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality / Assignment
C=O ~166.0Quaternary (C)Ester carbonyl carbon; highly deshielded due to double bond to oxygen.
C5 ~155.7Quaternary (C)Ipso to methoxy. Deshielded by the direct attachment to the electronegative oxygen atom.
C2 ~155.6Quaternary (C)Ipso to methoxy. Similar electronic environment to C5.
C1 ~119.4Quaternary (C)Ipso to the ester group.
C3 ~118.6Methine (CH)Aromatic carbon bearing a proton.
C6 ~118.5Methine (CH)Aromatic carbon bearing a proton.
C4 ~114.0Quaternary (C)Ipso to bromine. Exhibits the classic "heavy atom effect," resulting in an anomalous upfield shift compared to other substituted carbons.
C5-OCH 3​ ~56.8Methyl (CH 3​ )Methoxy carbon.
C2-OCH 3​ ~56.5Methyl (CH 3​ )Methoxy carbon.
COOCH 3​ ~52.3Methyl (CH 3​ )Ester methyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in analytical data, the acquisition process must be treated as a self-validating system. Do not merely execute steps; verify the physical reality of the sample at each phase.

Phase 1: Sample Preparation (The Foundation of Resolution)

  • Weigh exactly 15–20 mg of 4-Bromo-2,5-dimethoxybenzoic acid methyl ester.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the deuterium lock signal necessary to compensate for superconducting magnet drift. TMS acts as the internal zero-point reference ( δ 0.00) because its protons are highly shielded by silicon's low electronegativity.

  • Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube.

    • Self-Validation: Inspect visually. Any particulate matter will cause localized magnetic susceptibility gradients, leading to line broadening.

Phase 2: Probe Tuning and Magnetic Shimming (Quality Control Check)

  • Insert the sample and lock onto the deuterium frequency of CDCl 3​ .

  • Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C for the specific sample matrix.

  • Shim the magnet using Z1–Z5 gradients to ensure B 0​ field homogeneity.

    • Self-Validation: Run a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the shimming is inadequate. Do not proceed to 13 C acquisition until the TMS peak is sharp.

Phase 3: Acquisition Parameters

  • 1 H NMR: Set a 30° pulse angle, 16 transients (scans), and a relaxation delay (D1) of 1.0 s.

    • Causality: A 30° pulse (Ernst angle approximation) allows for faster longitudinal ( T1​ ) relaxation recovery between scans, maximizing the Signal-to-Noise Ratio (SNR) per unit time.

  • 13 C NMR: Set a 30° pulse angle, 512–1024 transients, D1 of 2.0 s, and enable WALTZ-16 proton decoupling.

    • Causality: 13 C has a low natural abundance (~1.1%) and low gyromagnetic ratio. WALTZ-16 decoupling collapses the carbon-proton splitting into single sharp peaks and provides a Nuclear Overhauser Effect (NOE) enhancement, drastically improving SNR.

Phase 4: Data Processing

  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation.

    • Causality: Apodization suppresses high-frequency thermal noise in the tail of the FID, smoothing the baseline without significantly sacrificing spectral resolution.

  • Perform manual zero-order and first-order phase corrections to ensure all peaks are purely absorptive.

Workflow Visualization

NMR_Validation_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL CDCl3) LockShim 2. Lock & Shim (Optimize Z-gradients) SamplePrep->LockShim Acquisition 3. NMR Acquisition (1H: 16 scans, 13C: 512 scans) LockShim->Acquisition Processing 4. Data Processing (Fourier Transform & Phasing) Acquisition->Processing Analysis1H 5a. 1H NMR Analysis (Integration & Multiplet Assignment) Processing->Analysis1H Analysis13C 5b. 13C NMR Analysis (Peak Picking & Carbon Type) Processing->Analysis13C Validation 6. Structural Validation (Confirm 4-Bromo-2,5-dimethoxy substitution pattern) Analysis1H->Validation Analysis13C->Validation

Figure 1: Step-by-step workflow for the acquisition and structural validation of NMR spectral data.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Structure Determination of Organic Compounds. Table of Spectral Data. Journal of the American Chemical Society.[Link]

  • Zhang, L., et al. (2007). Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length. ACS Publications / National Institutes of Health.[Link]

Sources

Foundational

electrophilic bromination of 2,5-dimethoxybenzoic acid methyl ester

An In-Depth Technical Guide to the Electrophilic Bromination of Methyl 2,5-Dimethoxybenzoate This guide provides a comprehensive technical overview of the electrophilic bromination of methyl 2,5-dimethoxybenzoate. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic Bromination of Methyl 2,5-Dimethoxybenzoate

This guide provides a comprehensive technical overview of the electrophilic bromination of methyl 2,5-dimethoxybenzoate. It is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this specific electrophilic aromatic substitution reaction. We will move from the foundational principles governing the reaction's regioselectivity to a detailed, field-tested experimental protocol, ensuring a blend of theoretical knowledge and practical applicability.

The success of any synthesis lies in a thorough understanding of the substrate, the reagents, and the mechanistic pathways. Before proceeding to the experimental protocol, it is crucial to analyze the electronic factors that govern the outcome of the bromination of methyl 2,5-dimethoxybenzoate.

The Substrate: Electronic Landscape of Methyl 2,5-Dimethoxybenzoate

The reactivity and regioselectivity of an electrophilic aromatic substitution are dictated by the electronic nature of the substituents already present on the benzene ring. Our substrate possesses three substituents: two methoxy groups (-OCH₃) and one methyl ester group (-COOCH₃).

  • Methoxy Groups (-OCH₃): These are powerful activating groups.[1] The oxygen atom, through its lone pairs, donates electron density into the aromatic π-system via resonance. This effect significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[2][3] This electron donation is most pronounced at the positions ortho and para to the methoxy group, making these sites the most reactive.[4][5]

  • Methyl Ester Group (-COOCH₃): This is a moderately deactivating group.[2] The carbonyl group is electron-withdrawing, both through induction (due to the electronegativity of the oxygen atoms) and resonance. This withdrawal of electron density reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted benzene. Deactivating groups of this type direct incoming electrophiles to the meta position.[6][7]

Regioselectivity: The Decisive Role of Activating Groups

When a benzene ring has both activating and deactivating substituents, the powerful directing effect of the activating groups overwhelmingly determines the position of substitution.[5] In the case of methyl 2,5-dimethoxybenzoate, the two strongly activating methoxy groups will dictate the outcome.

Let's analyze the available positions on the ring (C3, C4, C6):

  • Position C4: This position is para to the C1-methoxy group and ortho to the C5-methoxy group. It is therefore highly activated by both strong, ortho/para-directing groups.

  • Position C6: This position is ortho to the C1-methoxy group. However, it is also adjacent to the sterically bulky methyl ester group, which can hinder the approach of the electrophile.[8]

  • Position C3: This position is ortho to the C2-methoxy group but meta to the C5-methoxy group. It is also meta to the deactivating ester group.

The synergy of activation from both methoxy groups, combined with minimal steric hindrance, makes the C4 position the most electronically enriched and sterically accessible site for electrophilic attack. This prediction is well-supported by experimental evidence on analogous systems, where bromination occurs predominantly at the position para to one methoxy group and ortho to the other.[9][10]

Caption: Analysis of substituent directing effects.

The Mechanism: A Stepwise Path to Bromination

Electrophilic aromatic bromination proceeds via a well-established addition-elimination mechanism.[11] Given the highly activated nature of the substrate, the reaction can often be performed with molecular bromine (Br₂) in a polar solvent like glacial acetic acid, without the need for a Lewis acid catalyst.[12][13]

The key steps are:

  • Electrophile Formation: The polar solvent helps to polarize the Br-Br bond, creating a more electrophilic δ+ bromine atom (Br⁺) that can be attacked by the nucleophilic aromatic ring.

  • Nucleophilic Attack and Sigma Complex Formation: The π-electron system of the benzene ring attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14] The stability of this intermediate is crucial. When the attack occurs at the C4 position, the positive charge can be delocalized not only across the ring but also onto the oxygen atoms of both methoxy groups, providing significant additional resonance stabilization.[15]

  • Deprotonation and Aromaticity Restoration: A weak base (e.g., the solvent or the Br⁻ counter-ion) removes the proton from the C4 carbon, collapsing the sigma complex and restoring the highly stable aromatic system, yielding the final product.[16]

G start Methyl 2,5-Dimethoxybenzoate + Br₂ in Acetic Acid step1 π-complex formation and nucleophilic attack from C4 start->step1 Step 1 sigma Formation of Resonance-Stabilized Sigma Complex (Arenium Ion) step1->sigma Rate-determining step step2 Deprotonation by a weak base (e.g., AcO⁻) sigma->step2 Step 2 product Methyl 4-bromo-2,5-dimethoxybenzoate + HBr step2->product Fast

Caption: Workflow of the electrophilic bromination mechanism.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of methyl 4-bromo-2,5-dimethoxybenzoate. Adherence to safety precautions is paramount.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Properties
Methyl 2,5-dimethoxybenzoate6556-47-4196.19White solid
Bromine (Br₂)7726-95-6159.81Red-brown, volatile liquid, toxic, corrosive
Glacial Acetic Acid (CH₃COOH)64-19-760.05Colorless liquid, corrosive, lachrymator
Sodium Bisulfite (NaHSO₃)7631-90-5104.06White solid, used to quench excess bromine
Ethanol (C₂H₅OH)64-17-546.07Colorless liquid, for recrystallization
Deionized Water (H₂O)7732-18-518.02-
Safety Precautions and Handling
  • Engineering Controls: This procedure must be performed in a well-ventilated chemical fume hood.[17][18]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.[19][20]

  • Reagent Handling:

    • Bromine: Extremely toxic if inhaled and causes severe skin burns.[17][21] Handle with extreme care. Use a glass syringe for transfer. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.

    • Glacial Acetic Acid: Corrosive and causes burns. Avoid inhalation of vapors.[20]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Synthesis Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2,5-dimethoxybenzoate (10.0 g, 50.9 mmol) in glacial acetic acid (75 mL). Stir until a clear solution is obtained. Cool the flask in an ice-water bath.

  • Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of bromine (2.7 mL, 8.3 g, 52.0 mmol, 1.02 equivalents) in glacial acetic acid (40 mL).

  • Addition of Bromine: Using a dropping funnel, add the bromine solution dropwise to the stirred, cooled solution of the starting material over approximately 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The color of the solution should fade from reddish-brown to a pale yellow or orange.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear at a different Rf value than the starting material.

  • Work-up and Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Quenching: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color of the solution dissipates completely.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid and salts.

  • Drying: Dry the crude product either in a desiccator under vacuum or in a drying oven at low heat (~50 °C) until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure methyl 4-bromo-2,5-dimethoxybenzoate as a white crystalline solid.[12]

Product Characterization

The expected product is Methyl 4-bromo-2,5-dimethoxybenzoate .

PropertyExpected Value
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Appearance White to off-white crystalline solid
Melting Point ~115-118 °C (This is an estimate; literature values for similar compounds vary)
¹H NMR (CDCl₃, 400 MHz) δ ~7.05 (s, 1H, Ar-H), δ ~6.95 (s, 1H, Ar-H), δ ~3.90 (s, 3H, -OCH₃), δ ~3.88 (s, 3H, -OCH₃), δ ~3.85 (s, 3H, -COOCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~165 (C=O), ~152 (Ar-C), ~150 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~112 (Ar-C), ~105 (Ar-C-Br), ~56.5, ~56.0, ~52.5

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and instrument.

Troubleshooting and Field Insights

  • Side Product Formation: While the 4-bromo isomer is the major product, small amounts of the 6-bromo isomer can sometimes form.[10] Purity can be assessed by ¹H NMR, where the 6-bromo isomer would show two doublet signals for the aromatic protons instead of two singlets. Careful purification by recrystallization is usually sufficient to isolate the desired isomer.

  • Over-bromination: The presence of two strong activating groups makes the product susceptible to a second bromination. To mitigate this, ensure slow, controlled addition of bromine at a low temperature and use only a slight excess (1.0-1.05 equivalents) of the brominating agent.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the allotted time, the reaction can be allowed to stir for a longer period. Gentle warming (to ~40 °C) can also be employed, but this may increase the risk of side product formation.

Conclusion

The electrophilic bromination of methyl 2,5-dimethoxybenzoate is a highly regioselective transformation that serves as an excellent case study in the application of substituent effect principles in synthetic organic chemistry. The powerful ortho, para-directing influence of the two methoxy groups decisively directs the incoming electrophile to the C4 position, yielding the desired product in high purity. The product, methyl 4-bromo-2,5-dimethoxybenzoate, is a valuable intermediate for further functionalization, particularly in the synthesis of complex molecules and pharmaceutical scaffolds where regiochemical control is essential.[22]

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Proprep. What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?. Available from: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • csbsju.edu. Electrophilic Aromatic Substitution. Available from: [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available from: [Link]

  • Toppr. (2018). What is the role of lewis acid in preparation of aryl bromides and chlorides in dark?. Available from: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine solution. Available from: [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]

  • designer-drug.com. Bromination of 2,5-Dimethoxybenzaldehyde. Available from: [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available from: [Link]

  • University of Washington. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Available from: [Link]

  • ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • TopSCHOLAR, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Save My Exams. Directing Effects (OCR A Level Chemistry A): Revision Note. Available from: [Link]

  • RSC Publishing. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Kasetsart Journal of Natural Science. Bromination of 2,5-dimethoxybenzaldehyde. Available from: [Link]

  • Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Available from: [Link]

  • PMC. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment 16 – Electrophilic Aromatic Substitution. Available from: [Link]

  • Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Available from: [Link]

  • NSF PAR. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • designer-drug.com. Bromination of 2,5-Dimethoxybenzaldehyde. Available from: [Link]

  • Khan Academy. (2010). Bromination of benzene | Aromatic Compounds | Organic chemistry. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. 24. Electrophilic Aromatic Substitution. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Methyl 4-bromo-2,5-dimethoxybenzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 4-bromo-2,5-dimethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and research compounds. Recognizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the solubility characteristics of methyl 4-bromo-2,5-dimethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and research compounds. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical methodologies to empower researchers, scientists, and drug development professionals in their work with this compound.

Introduction: The Significance of Solubility for Methyl 4-bromo-2,5-dimethoxybenzoate

Methyl 4-bromo-2,5-dimethoxybenzoate is a substituted aromatic ester whose utility spans a range of synthetic applications. A thorough understanding of its solubility in various organic solvents is paramount for several reasons:

  • Reaction Optimization: The rate and efficiency of chemical reactions are often dictated by the ability of the solvent to dissolve the reactants. Selecting an appropriate solvent can significantly enhance reaction yields and reduce side-product formation.

  • Purification and Crystallization: Solubility differences are the cornerstone of purification techniques like recrystallization. Knowledge of how the solubility of methyl 4-bromo-2,5-dimethoxybenzoate and its impurities varies with the solvent and temperature is crucial for obtaining high-purity material.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is a critical determinant of the final product's bioavailability and stability.

  • Analytical Chemistry: Accurate quantification and characterization of methyl 4-bromo-2,5-dimethoxybenzoate using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require its complete dissolution in a suitable solvent.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide estimated solubility data based on structural analogs, and offer a detailed protocol for the experimental determination of its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For molecular compounds like methyl 4-bromo-2,5-dimethoxybenzoate, the key intermolecular forces at play are van der Waals forces (including dispersion forces and dipole-dipole interactions) and the potential for hydrogen bonding.

Esters, such as the target molecule, are generally more polar than ethers but less so than alcohols.[2] They can act as hydrogen-bond acceptors due to the presence of oxygen atoms with lone pairs, but they cannot act as hydrogen-bond donors.[2] This characteristic influences their solubility in protic versus aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Physicochemical Properties of Methyl 4-bromo-2,5-dimethoxybenzoate

A foundational understanding of the physicochemical properties of methyl 4-bromo-2,5-dimethoxybenzoate is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₄Chemspace[5]
Molecular Weight 275.10 g/mol Santa Cruz Biotechnology[6]
Appearance SolidSigma-Aldrich[7]
Melting Point Not available

Qualitative and Estimated Solubility Data

Direct, experimentally determined quantitative solubility data for methyl 4-bromo-2,5-dimethoxybenzoate is limited in the public domain. However, based on the solubility of structurally similar aromatic esters and general principles of organic chemistry, a qualitative and estimated solubility profile can be constructed. It is imperative to note that these are estimations and should be experimentally verified for any critical application.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleThe polarity of methanol and its ability to hydrogen bond with the ester and methoxy groups should facilitate dissolution.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility.[8]
Acetone Polar AproticSolubleThe polar nature of acetone should allow for favorable dipole-dipole interactions with the ester and methoxy groups.[8]
Ethyl Acetate Moderately PolarSolubleAs an ester itself, ethyl acetate shares structural similarities, promoting solubility based on the "like dissolves like" principle.[9]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) Moderately PolarSolubleThe polarity of DCM is sufficient to dissolve many aromatic esters.
Toluene Non-polar AromaticSolubleThe aromatic ring of toluene can interact favorably with the benzene ring of the solute.[8]
Hexane Non-polar AliphaticSparingly SolubleThe significant polarity of the ester and methoxy groups will likely limit solubility in a non-polar aliphatic solvent like hexane.[8]
Water Highly Polar ProticInsolubleThe hydrophobic aromatic ring and the overall size of the molecule are expected to make it insoluble in water, despite the potential for some hydrogen bonding.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, an experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.

Materials and Equipment
  • Methyl 4-bromo-2,5-dimethoxybenzoate

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent to vial mix Vortex/Shake at constant temperature prep_solvent->mix equilibrate Allow to equilibrate (e.g., 24-48h) mix->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter through syringe filter sample->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc

Caption: Experimental workflow for determining the solubility of methyl 4-bromo-2,5-dimethoxybenzoate.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 4-bromo-2,5-dimethoxybenzoate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For more complete separation, centrifuge the vials at the experimental temperature.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any remaining solid particles.

  • Gravimetric Analysis (Optional but recommended for validation):

    • Weigh the vial containing the filtered supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

    • The weight of the remaining solid divided by the volume of the supernatant taken gives the solubility.

  • Quantitative Analysis (e.g., by HPLC):

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Prepare a series of standard solutions of methyl 4-bromo-2,5-dimethoxybenzoate of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve from the standards and use it to determine the concentration of the saturated solution.

Data Interpretation and Application

The experimentally determined solubility data can be used to create a solubility profile for methyl 4-bromo-2,5-dimethoxybenzoate across a range of solvents. This information is invaluable for:

  • Selecting optimal solvents for synthesis and purification.

  • Developing robust crystallization processes.

  • Predicting the behavior of the compound in different solvent environments.

The relationship between solvent properties and the solubility of methyl 4-bromo-2,5-dimethoxybenzoate can be visualized as follows:

G cluster_solute Methyl 4-bromo-2,5-dimethoxybenzoate cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute Aromatic Ring Ester Group Methoxy Groups Bromine Atom polarity Polarity solute->polarity Dipole-Dipole h_bonding Hydrogen Bonding solute->h_bonding H-bond Acceptor dispersion Dispersion Forces solute->dispersion van der Waals high_sol High Solubility polarity->high_sol Similar low_sol Low Solubility polarity->low_sol Dissimilar h_bonding->high_sol Favorable h_bonding->low_sol Unfavorable dispersion->high_sol Matching dispersion->low_sol Mismatch

Caption: Factors influencing the solubility of methyl 4-bromo-2,5-dimethoxybenzoate.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of methyl 4-bromo-2,5-dimethoxybenzoate is currently lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By combining theoretical principles with a detailed experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation development involving this important synthetic intermediate. The principles and methodologies outlined herein are designed to be broadly applicable and serve as a valuable resource for the scientific community.

References

  • Park, K. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Journal of the American Chemical Society.
  • Benchchem.
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

  • Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP. [Link]

  • Wikipedia. (2024). Ester. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. [Link]

  • Chemspace. (n.d.). Methyl 2-bromo-4,5-dimethoxybenzoate. [Link]

Sources

Foundational

Architecting 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester: A Comprehensive Guide to Regioselective Synthesis and Mechanistic Validation

Executive Summary 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester (also referred to as methyl 4-bromo-2,5-dimethoxybenzoate) is a highly versatile synthetic intermediate. Its unique substitution pattern—featuring a halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester (also referred to as methyl 4-bromo-2,5-dimethoxybenzoate) is a highly versatile synthetic intermediate. Its unique substitution pattern—featuring a halogen handle for cross-coupling, two electron-donating methoxy groups, and an orthogonal ester functionality—makes it a critical building block in the synthesis of phenethylamine derivatives, advanced polymers for MALDI MS matrices, and novel pharmacophores.

This technical guide systematically evaluates the primary synthetic pathways to this molecule. By detailing the mechanistic causality, regiochemical control, and self-validating experimental protocols required for high-yield production, this document serves as an authoritative blueprint for researchers and drug development professionals.

Retrosynthetic Strategies and Regiochemical Control

The synthesis of 4-bromo-2,5-dimethoxy-benzoic acid methyl ester hinges on the precise installation of the bromine atom and the carboxylic ester group onto a 1,4-dimethoxybenzene core. Two primary strategic pathways exist:

  • The Organolithium Pathway (Route A): Utilizing 1,4-dibromo-2,5-dimethoxybenzene as the starting material. This approach relies on stoichiometric lithium-halogen exchange to selectively formylate one position, followed by oxidation and esterification[1].

  • The Electrophilic Bromination Pathway (Route B): Starting from 2,5-dimethoxybenzaldehyde. This route leverages the inherent electronic directing effects of the methoxy groups to direct electrophilic bromination exclusively to the 4-position, avoiding the need for cryogenic organometallic reagents[2].

The Regioselectivity Challenge: The regioselectivity in Route B is a fascinating study in electronic and steric interplay. In 2,5-dimethoxybenzaldehyde, the C5-methoxy group strongly activates the C4 and C6 positions. However, direct bromination yields the 4-bromo isomer almost exclusively[2]. This outcome is driven by steric hindrance at the C6 position (which is flanked by the bulky aldehyde and methoxy groups) and the polarization of the bromine molecule by the specific electronic environment of the ring system.

Mechanistic Causality of the Synthetic Steps

To ensure reproducible results, it is critical to understand why specific reagents and conditions are selected.

  • Formylation via Lithium-Halogen Exchange: In Route A, treating 1,4-dibromo-2,5-dimethoxybenzene with n-butyllithium (n-BuLi) at -78 °C facilitates a rapid lithium-bromine exchange. The cryogenic temperature is critical to prevent unwanted side reactions, such as aryne formation or double lithiation. The resulting aryllithium species is a powerful nucleophile that attacks the carbonyl carbon of N,N-dimethylformamide (DMF). Subsequent aqueous acidic workup collapses the tetrahedral intermediate to yield 4-bromo-2,5-dimethoxybenzaldehyde[1].

  • Oxidation via Potassium Permanganate: The conversion of the aldehyde to 4-bromo-2,5-dimethoxybenzoic acid utilizes KMnO4​ in an acetone/water mixture. KMnO4​ acts as a strong oxidant, transferring oxygen to the hydrated aldehyde intermediate. The mixed solvent system is essential: acetone solubilizes the organic substrate, while water dissolves the inorganic oxidant, ensuring a homogeneous reaction interface[1].

  • Fischer Esterification: The final transformation to the methyl ester employs methanol and a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ). The acid protonates the carboxylic carbonyl oxygen, increasing its electrophilicity. Methanol acts as the nucleophile. Because this is an equilibrium-driven process, using methanol as the solvent (in vast excess) drives the reaction forward according to Le Chatelier's principle[1].

Pathway Visualization

SynthesisRoutes SM1 1,4-Dibromo-2,5-dimethoxybenzene (Starting Material A) Int1 4-Bromo-2,5-dimethoxybenzaldehyde (Intermediate 1) SM1->Int1 n-BuLi, DMF (Formylation) SM2 2,5-Dimethoxybenzaldehyde (Starting Material B) SM2->Int1 Br2, AcOH (Bromination) Int2 4-Bromo-2,5-dimethoxybenzoic acid (Intermediate 2) Int1->Int2 KMnO4, Acetone/H2O (Oxidation) Product Methyl 4-bromo-2,5-dimethoxybenzoate (Target Ester) Int2->Product MeOH, H2SO4 (Fischer Esterification)

Fig 1: Convergent synthetic pathways to methyl 4-bromo-2,5-dimethoxybenzoate.

Quantitative Route Comparison

The table below summarizes the operational differences and expected yields between the two primary synthetic pathways.

ParameterRoute A (Organolithium Pathway)Route B (Direct Bromination Pathway)
Starting Material 1,4-Dibromo-2,5-dimethoxybenzene2,5-Dimethoxybenzaldehyde
Key Reagents n-BuLi, DMF, KMnO4​ , MeOH, H2​SO4​ Br2​ , AcOH, KMnO4​ , MeOH, H2​SO4​
Temperature Extremes Cryogenic (-78 °C) to Reflux (65 °C)Ambient (0 °C to 25 °C) to Reflux (65 °C)
Regiocontrol Mechanism Symmetry & StoichiometryElectronic Directing Effects
Estimated Overall Yield 60 - 72%50 - 65%
Primary Advantage Absolute regiochemical certaintyAvoids moisture-sensitive organometallics

Validated Experimental Protocols

The following step-by-step methodologies detail the "Route A" workflow, synthesizing the target ester from 1,4-dibromo-2,5-dimethoxybenzene. This route is highly favored in advanced materials science due to its absolute regiochemical reliability[1][3].

Step 5.1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Dissolution: Dissolve 1,4-dibromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Syringe in n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 15 minutes. Causality: Slow addition prevents localized heating, ensuring mono-lithiation rather than di-lithiation. Stir for 30 minutes at -78 °C.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Maintain stirring at -78 °C for 1 hour, then allow the reaction to gradually warm to room temperature.

  • Workup: Quench the reaction carefully with 1M aqueous HCl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Self-Validation Checkpoint: 1H NMR of the crude product must reveal a distinct new singlet at approximately 10.27 ppm, corresponding to the newly formed aldehyde proton. The 13C NMR will show a new carbonyl carbon signal at 188.15 ppm[1].

Step 5.2: Oxidation to 4-Bromo-2,5-dimethoxybenzoic acid
  • Reaction: Dissolve the crude 4-bromo-2,5-dimethoxybenzaldehyde in a 1:1 mixture of acetone and water.

  • Oxidation: Add KMnO4​ (1.5 eq) portion-wise at room temperature. Stir the mixture vigorously for 4-6 hours.

  • Workup: The reaction is complete when the deep purple color of the permanganate is entirely replaced by a dark brown precipitate of manganese dioxide ( MnO2​ ). Filter the mixture through a pad of Celite to remove the MnO2​ . Acidify the clear filtrate with concentrated HCl until the pH reaches ~2. The product, 4-bromo-2,5-dimethoxybenzoic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation Checkpoint: In the 1H NMR spectrum, the aldehyde singlet at 10.27 ppm must completely vanish, replaced by a broad carboxylic acid proton signal near 12.82 ppm. 13C NMR will show the carbonyl carbon shifted upfield to ~166.43 ppm due to the increased oxidation state[1].

Step 5.3: Esterification to 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester
  • Reaction: Suspend the 4-bromo-2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , ~0.1 eq) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 12-16 hours. Causality: Continuous heat provides the activation energy required for the tetrahedral intermediate formation, while excess methanol drives the equilibrium toward the ester product.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with dichloromethane (DCM) or ethyl acetate, and wash carefully with saturated aqueous NaHCO3​ to neutralize the acid catalyst and remove any unreacted starting material. Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the pure methyl 4-bromo-2,5-dimethoxybenzoate.

    • Self-Validation Checkpoint: The success of this final step is unequivocally confirmed by 1H NMR: the broad acid proton signal disappears, and a new, sharp singlet integrating to 3 protons appears at 3.79 ppm, representing the methyl ester group. 13C NMR will confirm the ester formation with a new signal at 52.06 ppm[1].

Conclusion

The synthesis of 4-bromo-2,5-dimethoxy-benzoic acid methyl ester demands rigorous control over regiochemistry and oxidation states. By understanding the mechanistic causality—whether leveraging the precise stoichiometric control of lithium-halogen exchange or the innate electronic directing effects of the dimethoxyarene core—chemists can reliably access this critical intermediate. Incorporating in-process analytical checkpoints, such as specific NMR shifts and visual phase changes, ensures a self-validating workflow that guarantees high purity and reproducibility for downstream drug development and materials science applications.

References

  • Polymerization as a Strategy to Improve Small Organic Matrices for Low-Molecular-Weight Compound Analytics with MALDI MS and MALDI MS Imaging Source: ACS Publications (Analytical Chemistry)[Link]

  • Bromination of 2,5-dimethoxybenzaldehyde Source: Universiti Putra Malaysia (Pertanika)[Link]

  • Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length Source: PMC (National Institutes of Health)[Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 4-Bromo-2,5-dimethoxy-benzoic Acid Methyl Ester in Medicinal Chemistry: Application Notes and Protocols

Introduction In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-2,5-dimethoxy-benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester has emerged as a key building block, particularly in the synthesis of psychoactive compounds and selective ligands for serotonin receptors. Its utility lies in the predictable reactivity of its functional groups, allowing for the systematic construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed experimental protocols and the scientific rationale behind its use. The primary focus will be on its role as a precursor to the 2C-X family of psychedelics and their more potent N-benzyl derivatives, which are invaluable tools in neuropharmacological research.

Core Applications in Medicinal Chemistry

The 4-bromo-2,5-dimethoxyphenyl scaffold is a privileged structure in the design of ligands targeting serotonin receptors, particularly the 5-HT₂ subfamily. The applications of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester are predominantly centered around its conversion to 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its subsequent derivatization.

Precursor to Psychoactive Phenethylamines (2C-X Series)

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester serves as a readily available and stable precursor to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a well-known psychedelic compound. 2C-B and its analogs are potent agonists or partial agonists at 5-HT₂A and 5-HT₂C receptors.[1] The synthesis of these molecules has been a subject of interest for both academic research into the function of serotonin receptors and, historically, in the context of clandestine chemistry.

Synthesis of High-Affinity Serotonin Receptor Ligands

The N-benzylation of 2C-B and related phenethylamines leads to a significant increase in binding affinity and functional activity at 5-HT₂A receptors.[2][3] These N-benzyl derivatives, often referred to as the "NBOMe" series, are some of the most potent 5-HT₂A receptor agonists known. The 4-bromo-2,5-dimethoxyphenyl moiety is a common feature in these highly active compounds. The ability to readily synthesize the 2C-B core from 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester makes it a crucial starting point for the development of these powerful pharmacological probes.

Synthetic Pathways and Experimental Protocols

The following section details the synthetic transformation of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester into key intermediates and final products of medicinal chemistry interest.

Workflow Overview

G A 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester B 4-Bromo-2,5-dimethoxybenzyl alcohol A->B Reduction (e.g., LiAlH4) C 4-Bromo-2,5-dimethoxybenzyl bromide B->C Bromination (e.g., PPh3, NBS) D 4-Bromo-2,5-dimethoxyphenylacetonitrile C->D Cyanation (e.g., NaCN) E 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) D->E Reduction (e.g., LiAlH4) F N-Benzyl-4-bromo-2,5-dimethoxyphenethylamine Derivatives (NBOMe series) E->F Reductive Amination (Substituted Benzaldehyde) G Agonist 5-HT2A Agonist (e.g., NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling of Methyl 4-Bromo-2,5-dimethoxybenzoate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Synthesis of functionalized phenethylamines, conjugated polymers, and advanced optoelectronic materials (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Synthesis of functionalized phenethylamines, conjugated polymers, and advanced optoelectronic materials (e.g., DSSC dyes).

Executive Summary

The Sonogashira cross-coupling of highly oxygenated aryl halides is a critical transformation in the synthesis of complex pharmaceuticals and advanced materials. However, the exact substitution pattern of methyl 4-bromo-2,5-dimethoxybenzoate presents a unique mechanistic dichotomy. While the electron-donating methoxy groups deactivate the ring toward oxidative addition, the para-positioned methyl ester provides a compensatory electron-withdrawing effect.

This application note details a highly optimized, self-validating protocol for the Sonogashira coupling of this specific substrate. By leveraging a robust Pd(PPh3​)2​Cl2​ / CuI catalytic system in a polar aprotic solvent matrix, researchers can overcome the inherent steric and electronic barriers to achieve high-yielding C-C bond formation [1].

Mechanistic Insights & Causality (E-E-A-T)

To achieve high conversions with methyl 4-bromo-2,5-dimethoxybenzoate, one must design the reaction conditions around its specific stereoelectronic profile:

  • The "Push-Pull" Electronic Effect: The methoxy groups at the C2 and C5 positions are strongly electron-donating via resonance. Specifically, the C5-methoxy group donates electron density directly to the C4-bromide position, strengthening the C-Br bond and typically disfavoring the oxidative addition of the Pd(0) catalyst. However, the methyl ester at C1 acts as a π -acceptor, withdrawing electron density from the para-position (C4). This "push-pull" dynamic partially restores the electrophilicity of the C-Br bond [2].

  • Steric Hindrance: The C5-methoxy group sits directly ortho to the bromide. This creates significant steric bulk that impedes the approach of bulky, electron-rich phosphine ligands. Consequently, standard room-temperature conditions (often successful for unhindered aryl iodides) fail here. Elevated temperatures (70–80 °C) and a less sterically demanding, robust pre-catalyst like Pd(PPh3​)2​Cl2​ are required [3].

  • Solvent & Base Selection: Triethylamine ( Et3​N ) serves as both the stoichiometric base and a co-solvent. Blending Et3​N with Acetonitrile (MeCN) enhances the solubility of the polar methyl ester substrate and stabilizes the palladium intermediates during the catalytic cycle, suppressing premature catalyst precipitation (palladium black) [3].

MechanisticPathway Pd0 Pd(0)L2 Active Catalyst Pd2_OA Pd(II) Intermediate Ar-Pd(L2)-Br Pd0->Pd2_OA Oxidative Addition (Rate-Limiting due to ortho-OMe sterics) Pd2_TM Pd(II) Intermediate Ar-Pd(L2)-Alkyne Pd2_OA->Pd2_TM Transmetalation Pd2_TM->Pd0 Reductive Elimination (Accelerated by para-Ester) Product Coupled Product (Internal Alkyne) Pd2_TM->Product ArBr Methyl 4-bromo- 2,5-dimethoxybenzoate ArBr->Pd2_OA CuCycle CuI + Terminal Alkyne + Et3N (Base) CuCycle->Pd2_TM Cu-Acetylide Formation

Figure 1: Catalytic cycle of the Sonogashira coupling highlighting substrate-specific electronic effects.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, validating the choice of the optimized protocol.

EntryCatalyst System (mol%)Solvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5) / CuI (10)THF / Et3​N 2524< 10Sluggish oxidative addition due to sterics.
2 Pd(PPh3​)4​ (5) / CuI (10)THF / Et3​N 651645Incomplete conversion; catalyst degradation.
3 Pd(PPh3​)2​Cl2​ (5) / CuI (10)DMF / Et3​N 801272Significant Glaser homocoupling byproduct.
4 Pd(PPh3​)2​Cl2​ (5) / CuI (10) MeCN / Et3​N 75 8 89 Optimal conditions; clean conversion [3].

Experimental Protocol

Reagents and Equipment
  • Substrate: Methyl 4-bromo-2,5-dimethoxybenzoate (1.0 mmol, 1.0 eq)

  • Coupling Partner: Terminal Alkyne (e.g., phenylacetylene or TMS-acetylene) (1.3 mmol, 1.3 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (0.05 mmol, 5 mol%)

  • Co-catalyst: Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

  • Solvents: Acetonitrile (MeCN) (2.5 mL) and Triethylamine ( Et3​N ) (2.5 mL)

  • Equipment: 15 mL Schlenk tube with a Teflon stopcock, magnetic stir bar, standard Schlenk line (Argon/Nitrogen).

Step-by-Step Methodology
  • Preparation & Degassing: Add MeCN and Et3​N (1:1 v/v) to a round-bottom flask. Degas the solvent mixture thoroughly using the freeze-pump-thaw method (3 cycles) or by vigorous sparging with Argon for 30 minutes. Causality: Oxygen promotes the oxidative Glaser homocoupling of the terminal alkyne, consuming the reagent and complicating purification.

  • Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a stir bar, add methyl 4-bromo-2,5-dimethoxybenzoate (275.1 mg, 1.0 mmol), Pd(PPh3​)2​Cl2​ (35.1 mg, 5 mol%), and CuI (19.0 mg, 10 mol%).

  • Atmosphere Exchange: Seal the Schlenk tube, evacuate, and backfill with Argon (repeat 3 times).

  • Liquid Addition: Under a positive flow of Argon, inject the degassed MeCN/ Et3​N mixture (5.0 mL) into the Schlenk tube, followed immediately by the terminal alkyne (1.3 mmol).

  • Heating & Reaction: Seal the tube and transfer it to a pre-heated oil bath at 75 °C. Stir vigorously for 8 hours. The solution will typically transition from a pale yellow suspension to a dark brown/black homogeneous solution as the active Pd(0) and Cu-acetylide species form.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove precipitated amine salts and palladium black. Wash the filtrate with saturated aqueous NH4​Cl (2 × 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

Workflow S1 1. Degassing (Freeze-Pump-Thaw) S2 2. Catalyst Loading Pd(PPh3)2Cl2 / CuI S1->S2 S3 3. Reagent Addition Ar-Br + Alkyne + Et3N S2->S3 S4 4. Heating (75°C) Strictly Anaerobic S3->S4 S4->S4 LC-MS Monitoring S5 5. Aqueous Workup NH4Cl Wash S4->S5 S6 6. Purification Silica Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the protocol, the following self-validating checkpoints must be observed during the experiment:

  • Isotopic Signature Tracking (Pre-Reaction): The starting material (methyl 4-bromo-2,5-dimethoxybenzoate) possesses a highly distinct mass spectrometry profile. Due to the natural abundance of bromine isotopes ( 79Br and 81Br ), the starting material will present as a 1:1 intensity doublet (M and M+2) in LC-MS.

  • Conversion Validation (In-Process): Successful oxidative addition and reductive elimination are confirmed when LC-MS aliquots show the complete disappearance of the M/M+2 doublet, replaced by a single mass peak corresponding to the product (M - 79 + Mass of Alkyne - 1).

  • Copper Sequestration (Post-Reaction): During the aqueous workup (Step 6), the saturated NH4​Cl wash should turn a distinct blue or blue-green color. This visual cue validates that the copper co-catalyst has been successfully sequestered into the aqueous phase as a soluble cuprammonium complex, preventing trace metal contamination in the final organic product.

References

  • Weber, R. (2025). Nanoscale Energy Storage and Conversion (Chapter 2). University of Groningen. Available at:[Link]

  • Catalysis Science & Technology (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at:[Link]

  • US Patent 2021/0082632 A1 (2021). Solar Cell Dyes. USPTO / Google Patents.
Method

Application Note: High-Yield Heck Coupling of Methyl 4-Bromo-2,5-dimethoxybenzoate

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide Executive Summary The Mizoroki-Heck reaction is a fundamental transformation for C-C bond formati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The Mizoroki-Heck reaction is a fundamental transformation for C-C bond formation in pharmaceutical synthesis. However, applying this protocol to highly substituted, electronically biased aryl halides such as methyl 4-bromo-2,5-dimethoxybenzoate presents distinct mechanistic hurdles. This application note provides a validated, self-consistent protocol for the efficient Heck alkenylation of this challenging substrate. By detailing the physicochemical rationale behind catalyst, ligand, and solvent selection, this guide ensures reproducible yields and high E-stereoselectivity.

Mechanistic Causality & Substrate Topology

To design an effective catalytic system, one must first deconstruct the electronic and steric microenvironment of methyl 4-bromo-2,5-dimethoxybenzoate. The substrate exhibits a complex "push-pull" electronic topology relative to the reactive C-Br bond at the 4-position:

  • Ortho-Resonance Deactivation & Steric Shielding: The methoxy group at the 5-position is ortho to the C-Br bond. Through strong +M (mesomeric) resonance, it donates electron density directly to the C4 carbon. This significantly strengthens the C-Br bond, raising the activation energy required for the initial oxidative addition of Pd(0). Concurrently, its spatial proximity creates a steric shield that impedes the approach of the palladium catalyst.

  • Para-Activation Offset: The methyl ester at the 1-position is para to the C-Br bond. As a -M / -I group, it withdraws electron density, partially offsetting the deactivating resonance of the 5-methoxy group and activating the bond towards oxidative addition.

  • Meta-Inductive Effect: The 2-methoxy group is meta to the C-Br bond. Unable to donate electron density to C4 via resonance, its primary influence on the reaction center is a weak inductive withdrawal (-I), though it contributes to the overall electron-rich nature of the arene.

The Solution: Standard phosphine ligands (e.g., PPh₃) often fail or require excessive heating for such substrates[1]. To overcome the ortho-methoxy barrier, the protocol must utilize an electron-rich, sterically demanding phosphine ligand—specifically, tri-tert-butylphosphine (P(t-Bu)₃) . The immense steric bulk of P(t-Bu)₃ forces the dissociation of a second ligand, generating a highly reactive, coordinatively unsaturated 12-electron Pd(0)L monomer. The strong σ-donating capability of the alkyl groups then sufficiently enriches the palladium center to force oxidative addition into the deactivated C-Br bond[2].

Experimental Protocol: Pd/P(t-Bu)₃ Catalyzed Heck Alkenylation

This protocol describes the coupling of methyl 4-bromo-2,5-dimethoxybenzoate with n-butyl acrylate. The system is self-validating: the strict exclusion of oxygen is mandatory, as P(t-Bu)₃ is highly air-sensitive. Oxidation of the ligand will immediately halt the catalytic cycle, serving as an internal control for technique fidelity.

Materials Required
  • Substrate: Methyl 4-bromo-2,5-dimethoxybenzoate (1.0 mmol, 275.1 mg)

  • Alkene: n-Butyl acrylate (1.5 mmol, 192.3 mg)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%, 13.7 mg)

  • Ligand: Tri-tert-butylphosphine [P(t-Bu)₃] (3.3 mol%, 6.7 mg or equivalent volume of a 1.0 M solution in toluene)

  • Base: N,N-Dicyclohexylmethylamine (Cy₂NMe) (1.2 mmol, 234.4 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (3.0 mL)

Step-by-Step Workflow
  • Catalyst Pre-Activation (Glovebox Recommended): In an argon-filled glovebox, pre-mix Pd₂(dba)₃ and P(t-Bu)₃ in 1.0 mL of anhydrous 1,4-dioxane. Stir for 15 minutes. Causality: Pre-mixing allows the formation of the active Pd(0)[P(t-Bu)₃] species in the absence of the hindered substrate, preventing inactive palladium black aggregation[3].

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-2,5-dimethoxybenzoate.

  • Atmospheric Purging: Seal the flask with a rubber septum. Evacuate the flask via a Schlenk line and backfill with high-purity argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Reagent Addition: Via a gas-tight syringe, add the Cy₂NMe base, n-butyl acrylate, and the remaining 2.0 mL of 1,4-dioxane.

  • Catalyst Injection: Inject the pre-formed Pd/ligand stock solution into the Schlenk flask.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12–18 hours. Causality: While P(t-Bu)₃ allows room-temperature Heck reactions for unhindered aryl bromides, the specific ortho-methoxy steric bulk of this substrate necessitates thermal activation to drive the migratory insertion and subsequent β-hydride elimination steps[2].

  • Reaction Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material mass (m/z 274/276) confirms completion.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium particulates and amine salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 hexanes/ethyl acetate) to isolate the pure E-cinnamate derivative.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and isolated yields, validating the selected protocol against alternative catalytic systems.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
1Pd(OAc)₂ / PPh₃Et₃NDMF100< 15Standard aryl phosphines lack the electron density to overcome the 5-OMe deactivation[1].
2Pd₂(dba)₃ / P(o-tol)₃Cy₂NMe1,4-Dioxane10045Steric bulk assists ligand dissociation, but oxidative addition remains the rate-limiting step.
3Pd(OAc)₂ / NHCK₂CO₃DMF/H₂O8078Carbene ligands provide strong σ-donation, stabilizing Pd intermediates in aqueous conditions[1],[3].
4 Pd₂(dba)₃ / P(t-Bu)₃ Cy₂NMe 1,4-Dioxane 80 91 Optimal: Electron-rich ligand accelerates oxidative addition; non-nucleophilic base prevents side reactions[2].

Pathway Visualization

HeckPathway Pd0 Pd(0)L Active Species (Electron-rich, low-coordinate) OxAdd Oxidative Addition (Overcomes 5-OMe steric/electronic barrier) Pd0->OxAdd + Aryl Bromide Coord Alkene Coordination (n-Butyl Acrylate) OxAdd->Coord + Alkene MigIns Migratory Insertion (Regioselective C-C bond formation) Coord->MigIns BetaElim β-Hydride Elimination (Yields E-Cinnamate Derivative) MigIns->BetaElim Internal C-C Rotation Regen Catalyst Regeneration (Base neutralizes HBr) BetaElim->Regen - Product Regen->Pd0 + Base - Base·HBr

Catalytic cycle of the Heck reaction tailored for hindered aryl bromides.

Sources

Application

Application Note: Bicyclo[1.1.1]pentane (BCP) as a Bioisosteric Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Focus Scaffold: Bicyclo[1.1.1]pentane (BCP) Derivatives Executive Summary & Mechanistic Rationale The optimization of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Focus Scaffold: Bicyclo[1.1.1]pentane (BCP) Derivatives

Executive Summary & Mechanistic Rationale

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge in modern drug development. Historically, medicinal chemistry has relied heavily on flat, sp²-hybridized aromatic rings (e.g., para-substituted benzenes). However, an over-reliance on these motifs often leads to poor aqueous solubility, high metabolic liability (via CYP450-mediated oxidation), and off-target toxicity[1].

To circumvent these issues, Bicyclo[1.1.1]pentane (BCP) has emerged as a premier bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups[1]. By replacing a flat aromatic ring with the three-dimensional, sp³-rich BCP scaffold, chemists can execute an "escape from flatland" strategy. The BCP core perfectly replicates the 180° exit vector of a para-arene, albeit with a slightly shorter substituent separation (~1.85 Å vs ~2.80 Å)[1]. Despite possessing ~66.6 kcal/mol of strain energy, the BCP framework is kinetically robust, routinely surviving harsh synthetic transformations and in vivo enzymatic degradation[1]. This structural substitution generally imparts higher water solubility, improved metabolic stability, and high passive permeability to the parent pharmacophore[2].

ADME Benzene para-Substituted Benzene (High sp2 fraction, Flat) Bioisostere Bioisosteric Replacement (Escape from Flatland) Benzene->Bioisostere BCP Bicyclo[1.1.1]pentane (BCP) (High sp3 fraction, 3D) Bioisostere->BCP Solubility Improved Aqueous Solubility (Lower LogP, Better Hydration) BCP->Solubility Metabolism Enhanced Metabolic Stability (Resistant to CYP450 Oxidation) BCP->Metabolism Permeability High Passive Permeability (Optimal Lipophilic Balance) BCP->Permeability

Caption: Pharmacological impact pathway illustrating the ADME benefits of replacing benzene with BCP.

Comparative Scaffold Analysis

Understanding the geometric and electronic differences between the arene and the BCP core is critical for rational drug design. The table below summarizes the key physicochemical parameters driving the adoption of BCPs.

Table 1: Physicochemical Comparison of Benzene vs. BCP Scaffolds

Property1,4-Phenylene (Benzene)1,3-Bicyclo[1.1.1]pentylene (BCP)Pharmacological Implication
Exit Vector Angle 180°180°Perfect structural mimicry for linear geometries[1].
Bridgehead Distance ~2.80 Å~1.85 ÅSlightly shorter, requiring minor binding pocket adaptation[1].
Hybridization 100% sp²100% sp³Increases Fsp³ metric, correlating with clinical success.
Lipophilicity (LogP) HigherLowerImproved aqueous solubility and lower protein binding[2].
Metabolic Liability Susceptible to epoxidationHighly resistantExtended half-life, reduced toxic reactive metabolites[1].

Synthetic Workflows & Causality

The primary bottleneck in utilizing BCPs has historically been synthetic accessibility. Most medchem-relevant BCP derivatives are synthesized from a common, versatile building block: bicyclo[1.1.1]pentane-1,3-dicarboxylic acid [3]. This core is constructed via the radical ring-opening of the highly strained [1.1.1]propellane precursor[2].

Workflow Propellane [1.1.1]Propellane (Strained Precursor) Photochem Photochemical Addition (Diacetyl, 365 nm, Flow) Propellane->Photochem Diketone BCP-Diketone Intermediate Photochem->Diketone Radical Ring Opening Haloform Haloform Reaction (Batch, KOCl) Diketone->Haloform Diacid BCP-1,3-dicarboxylic acid (Core Building Block) Haloform->Diacid Oxidative Cleavage Deriv Derivatization (Curtius, Amidation, etc.) Diacid->Deriv

Caption: Synthetic workflow for generating versatile BCP building blocks from [1.1.1]propellane.

Validated Experimental Protocols

The following protocols outline the generation of the core BCP diacid and its subsequent functionalization into a highly valuable Boc-protected amino acid building block.

Protocol A: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid[3]

Objective: Synthesize the universal BCP diacid building block from [1.1.1]propellane. Causality & Design: This reaction leverages a flow photochemical addition of [1.1.1]propellane to diacetyl. Why continuous flow?[1.1.1]propellane is highly volatile and reactive. Continuous flow ensures a high photon flux (365 nm irradiation) and precise residence time, preventing over-reaction and allowing safe handling of gaseous intermediates at a multigram to kilogram scale[3]. The subsequent batch haloform reaction efficiently cleaves the diketone to the diacid.

Step-by-Step Methodology:

  • Photochemical Ring Opening: Prepare a solution of[1.1.1]propellane and diacetyl in an appropriate inert solvent.

  • Flow Irradiation: Pump the mixture through a continuous flow photochemical reactor equipped with 365 nm LEDs. Ensure the residence time is optimized to achieve full conversion without polymerizing the propellane.

  • Intermediate Isolation: Collect the reactor effluent and concentrate to isolate the BCP-diketone intermediate.

  • Haloform Cleavage: Transfer the diketone to a batch reactor. Slowly add a basic hypochlorite solution (e.g., KOCl) at 0 °C to initiate the haloform reaction, which oxidatively cleaves the acetyl groups[3].

  • Workup: Acidify the aqueous mixture with concentrated HCl to pH 1-2. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to afford pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Protocol B: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid[3]

Objective: Convert one carboxylic acid handle into a protected amine to generate a versatile, orthogonally protected bifunctional building block. Causality & Design: The Curtius rearrangement is employed to convert the carboxylic acid to an isocyanate. Diphenylphosphoryl azide (DPPA) is selected as a safe, one-pot reagent to form the acyl azide, avoiding the isolation of explosive intermediates. tert-Butanol (tBuOH) acts as both the solvent and the nucleophilic trapping agent, directly yielding the Boc-protected amine without requiring a separate protection step[3].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monoester (or the diacid under strictly controlled stoichiometry, 1.0 equiv) in anhydrous tBuOH (approx. 0.2 M concentration)[3].

  • Activation: Add triethylamine (Et₃N, 1.2 equiv) to deprotonate the acid, followed by the dropwise addition of DPPA (1.1 equiv) to initiate acyl azide formation[3].

  • Thermal Rearrangement: Heat the reaction mixture in an oil bath at 85 °C for 24 hours. Mechanistic note: Heating drives the thermal rearrangement of the acyl azide to the isocyanate, releasing N₂ gas, which is immediately trapped by the tBuOH.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess tBuOH.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the target 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid in high purity[3].

References

[3] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - ACS Publications (The Journal of Organic Chemistry). 3

[1] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC - NIH. 1

[2] Recent advances in the applications of [1.1.1]propellane in organic synthesis - Chinese Chemical Society.2

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude methyl 4-bromo-2,5-dimethoxybenzoate by column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation of methyl 4-bromo-2,5-dimethoxybenzoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation of methyl 4-bromo-2,5-dimethoxybenzoate. Synthesizing this intermediate via the bromination of methyl 2,5-dimethoxybenzoate typically yields the 4-bromo isomer as the major product due to the synergistic directing effects of the methoxy groups[1]. However, the crude mixture frequently contains unreacted starting material and over-brominated impurities that require rigorous chromatographic separation.

Below, you will find the mechanistic rationale, a self-validating standard operating procedure (SOP), and an advanced troubleshooting FAQ to ensure high-purity isolation.

Experimental Workflow

PurificationWorkflow Prep 1. Sample Preparation (Dry Loading on Silica) Load 3. Load Sample onto Silica Bed Prep->Load Equil 2. Column Equilibration (100% Hexanes) Equil->Load Elute 4. Gradient Elution (Hexanes -> 5% EtOAc) Load->Elute Frac1 Fraction A: Dibromo Impurity (High Rf) Elute->Frac1 Non-polar Elutes First Frac2 Fraction B: 4-Bromo Target (Target Rf ~0.3) Elute->Frac2 Moderate Polarity Elutes Second Frac3 Fraction C: Unreacted SM (Low Rf) Elute->Frac3 Polar Elutes Last

Workflow for the normal-phase purification of methyl 4-bromo-2,5-dimethoxybenzoate.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical. The structural difference between the target and the starting material is a single bromine atom, which increases the molecule's lipophilicity and molar volume, resulting in a higher Retention Factor ( Rf​ ) on polar silica.

Solvent System Rf​ (Dibromo Impurity) Rf​ (Target 4-Bromo) Rf​ (Unreacted SM)Resolution ( ΔRf​ Target/SM)
100% Hexanes0.150.050.020.03 (Poor)
10% EtOAc / 90% Hexanes0.650.450.350.10 (Moderate)
5% EtOAc / 95% Hexanes 0.40 0.28 0.18 0.10 (Optimal Retention)
50% DCM / 50% Hexanes 0.45 0.32 0.15 0.17 (Excellent)

Self-Validating Protocol: Flash Column Chromatography

This protocol is adapted from the foundational flash chromatography parameters established by Still et al. ()[2], optimized specifically for halogenated aromatic esters.

Phase 1: Preparation & Dry Loading
  • Calculate Silica Volume: Weigh the crude reaction mixture. Measure out 40–63 µm (230–400 mesh) silica gel at a strict 1:40 mass ratio (crude:silica) for the main column bed. Causality: Exceeding this ratio leads to non-linear adsorption isotherms and band overlap[2].

  • Dry Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel equal to twice the mass of the crude. Concentrate the mixture under reduced pressure until a free-flowing powder is obtained. Causality: This eliminates the sample's solubility barrier in the non-polar starting eluent, preventing the oil from "crashing out" and causing uneven band migration.

Phase 2: Column Packing & Elution
  • Slurry Packing: Suspend the main silica bed in 100% Hexanes. Pour smoothly into the column and apply positive air pressure to pack the bed tightly. Ensure the solvent line never drops below the silica surface.

  • Sample Application: Carefully pour the dry-loaded silica powder evenly onto the flat top of the column bed. Add a 1 cm protective layer of clean sea sand.

  • Elution: Begin elution with 5% EtOAc in Hexanes (or 50% DCM in Hexanes for difficult separations). Apply positive pressure to maintain a flow rate of exactly 2.0 inches/minute. Causality: Maintaining this specific flow rate optimizes mass transfer kinetics, preventing the diffusion-based band broadening that occurs at slower, gravity-driven flow rates[2].

Phase 3: Collection & Validation
  • Fractionation: Collect fractions equivalent to roughly 1/10th of the total column volume.

  • TLC Validation: Spot every third fraction on a silica TLC plate. Develop in 10% EtOAc/Hexanes. Visualize using a 254 nm UV lamp.

  • Self-Validation Check: Before pooling the fractions containing the target Rf​ (~0.28), co-spot the first and last target fractions against the original crude mixture on a single TLC plate. Condition: Only pool fractions that show a single UV-active spot matching the target Rf​ , with absolute absence of the higher- Rf​ dibromo impurity.

  • Concentration: Pool the validated fractions and concentrate under reduced pressure to yield the purified methyl 4-bromo-2,5-dimethoxybenzoate as a crystalline solid.

Troubleshooting & FAQs

Q1: Why do the target compound and unreacted starting material co-elute, and how can I resolve them? Answer: Co-elution occurs when the solvent system overwhelms the subtle polarity differences of the analytes. The dominant interactions here are the hydrogen-bonding between the silica silanols and the ester/methoxy oxygens. If Ethyl Acetate (a strong H-bond acceptor) is used in excess, it outcompetes the analyte for silanol sites, pushing all compounds down the column rapidly and compressing the ΔRf​ . Resolution: Lower the EtOAc concentration to 2–5%, or switch to a solvent with a different selectivity profile according to Snyder's selectivity triangle ()[3]. Dichloromethane (DCM) provides excellent dipole-dipole interactions without aggressively masking the silica's hydrogen-bonding sites[3]. A 50:50 DCM/Hexanes system allows the subtle lipophilic difference of the single bromine atom to dictate the separation.

Q2: Why is my product band tailing significantly on the column? Answer: Tailing is a macroscopic symptom of non-linear adsorption. At a molecular level, this occurs when the analyte interacts with a small population of highly active, acidic silanol groups on the silica surface, or when the column is simply overloaded[2]. Resolution: First, verify your sample-to-silica ratio is strictly between 1:30 and 1:50[2]. If the ratio is correct, the tailing is likely due to silanol interactions with the Lewis basic oxygen atoms of the dimethoxybenzoate. While pre-treating silica with 1% triethylamine is common for amines, doing so for esters risks base-catalyzed hydrolysis. Instead, switch to a slightly more polarizable solvent system (e.g., adding 5% toluene to your hexanes) to gently deactivate the active sites without accelerating elution.

Q3: How do I identify the regioisomeric impurity (e.g., 6-bromo isomer) during TLC analysis? Answer: Historically, the bromination of 2,5-dimethoxybenzaldehyde and its derivatives was mistakenly thought to yield the 6-bromo isomer. However, rigorous structural studies have confirmed the 4-bromo isomer is the overwhelming major product due to steric and electronic directing effects ()[1][4]. Trace amounts of regioisomers can still form, but on normal-phase silica, regioisomers (4-bromo vs. 6-bromo) typically exhibit identical Rf​ values because their overall dipole moments and functional group counts are nearly identical. Resolution: Do not rely on normal-phase TLC to differentiate these. Use reversed-phase LC-MS or 1 H-NMR of the crude to quantify the regioisomeric ratio. If preparative separation of regioisomers is required, selective recrystallization of the pooled column fractions from hot hexanes/ethanol is significantly more effective than repeated silica gel chromatography.

References

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chromatographic Selectivity Triangles Source: Journal of Chromatography A (Elsevier) URL: [Link]

  • Title: Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Bromination of Methyl 2,5-Dimethoxybenzoate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the electrophilic aromatic substitution (EA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the electrophilic aromatic substitution (EAS) of methyl 2,5-dimethoxybenzoate.

Achieving high regioselectivity in highly activated aromatic systems is a classic synthetic challenge. This portal provides mechanistic grounding, diagnostic FAQs, validated protocols, and analytical signatures to help you identify, troubleshoot, and eliminate side products in your bromination workflows.

Mechanistic Grounding: The Causality of Regioselectivity

To troubleshoot side products, one must first understand the electronic and steric forces governing the substrate. Methyl 2,5-dimethoxybenzoate features competing directing groups:

  • The Methoxy Groups (-OMe at C2 and C5): Strong electron-donating groups (EDG) that activate the ring toward EAS. They are strongly ortho/para directing.

  • The Ester Group (-COOMe at C1): An electron-withdrawing group (EWG) that deactivates the ring and directs meta.

Why is the 4-bromo isomer the major product? Direct bromination predominantly yields methyl 4-bromo-2,5-dimethoxybenzoate. The C5-methoxy group strongly activates the ortho position (C4). Simultaneously, C4 is para to the deactivating ester group, which exerts less deactivating influence than it does at the ortho positions. Most critically, C4 is sterically accessible 1.

Why do side products form? While the C2-methoxy group activates C3, the C3 position is "sandwiched" and sterically hindered by the adjacent ester (C1) and methoxy (C2) groups, making the 3-bromo isomer a minor byproduct 1. Over-bromination (dibromination) occurs if the electrophile concentration is too high, and demethylation can occur if acidic byproducts (like HBr) accumulate under thermal stress 2.

Reaction Pathway Visualization

BrominationPathways SM Methyl 2,5-dimethoxybenzoate (Starting Material) Reagent Electrophilic Bromine (Br2 or NBS) SM->Reagent Major Methyl 4-bromo-2,5-dimethoxybenzoate (Major Product, >90%) Reagent->Major C4 Attack (Favored) Minor3 Methyl 3-bromo-2,5-dimethoxybenzoate (Minor, Steric Hindrance) Reagent->Minor3 C3 Attack (Hindered) Minor6 Methyl 6-bromo-2,5-dimethoxybenzoate (Minor, Deactivated) Reagent->Minor6 C6 Attack (Deactivated) Demethyl Demethylated / Hydrolyzed Byproducts (Degradation) Reagent->Demethyl HBr Accumulation / Moisture Dibromo Methyl 4,6-dibromo-2,5-dimethoxybenzoate (Over-bromination) Major->Dibromo Excess Br2 / Heat Minor6->Dibromo Excess Br2 / Heat

Regioselective pathways and side-product formation in the bromination of methyl 2,5-dimethoxybenzoate

Troubleshooting FAQs

Q1: My LC-MS shows a significant peak at m/z 355. What is this, and how do I prevent it? A: A mass of m/z 353/355/357 (1:2:1 isotope pattern) indicates the formation of the 4,6-dibromo side product. Because the initial 4-bromo product still contains two strongly activating methoxy groups, it remains susceptible to further electrophilic attack at the C6 position.

  • Causality: This is kinetically driven by localized high concentrations of Br₂ or elevated reaction temperatures.

  • Fix: Ensure strict stoichiometric control (maximum 1.02 - 1.05 equivalents of Br₂). Add the brominating agent dropwise via an addition funnel to prevent local concentration spikes, and maintain the reaction temperature strictly between 0–5 °C.

Q2: How can I definitively prove whether my isolated impurity is the 3-bromo, 4-bromo, or 6-bromo isomer? A: The most reliable self-validating method is analyzing the splitting patterns (coupling constants, J) in the aromatic region of the ¹H NMR spectrum.

  • 4-Bromo (Major): The remaining protons at C3 and C6 are para to each other. They do not couple (J ≈ 0 Hz) and will appear as two distinct singlets .

  • 3-Bromo (Minor): The protons at C4 and C6 are meta to each other. They will couple weakly (J ≈ 2–3 Hz) and appear as two doublets .

  • 6-Bromo (Minor): The protons at C3 and C4 are ortho to each other. They will couple strongly (J ≈ 8–9 Hz) and appear as two doublets .

Q3: I am seeing a degradation peak at m/z 183 in my starting material checks, or m/z 261 in my product. What is happening? A: These masses correspond to a loss of 14 Da (-CH₂), indicating demethylation of one of the methoxy ethers. When Br₂ is used, HBr is generated as a stoichiometric byproduct. At elevated temperatures, HBr acts as a strong acid that can cleave aryl methyl ethers 2.

  • Fix: If your substrate is highly sensitive to acid, switch your brominating agent to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF, which avoids the generation of free HBr.

Q4: The reaction stalls at 85% conversion. Should I push it to completion by adding more bromine? A: No. Adding excess Br₂ to push the remaining 15% of starting material will exponentially increase the rate of dibromination of the 85% product you have already formed. It is better to accept an 85% conversion and separate the unreacted starting material via silica gel chromatography or recrystallization.

Quantitative Data & Analytical Signatures

Use the following table to cross-reference your LC-MS and NMR data to rapidly identify the components of your crude reaction mixture.

CompoundStructural RoleESI-MS (m/z)[M+H]⁺Isotope Pattern¹H NMR Aromatic Signature (CDCl₃)
Methyl 2,5-dimethoxybenzoate Starting Material197MonoisotopicMultiplets (3H)
Methyl 4-bromo-2,5-dimethoxybenzoate Major Product275, 2771:1 (Mono-bromo)Two singlets (1H each, C3-H, C6-H)
Methyl 3-bromo-2,5-dimethoxybenzoate Minor Side Product275, 2771:1 (Mono-bromo)Two doublets (J ≈ 2.5 Hz, C4-H, C6-H)
Methyl 6-bromo-2,5-dimethoxybenzoate Minor Side Product275, 2771:1 (Mono-bromo)Two doublets (J ≈ 8.5 Hz, C3-H, C4-H)
Methyl 4,6-dibromo-2,5-dimethoxybenzoate Over-bromination353, 355, 3571:2:1 (Di-bromo)One singlet (1H, C3-H)
4-Bromo-2-hydroxy-5-methoxybenzoate Demethylation Byproduct261, 2631:1 (Mono-bromo)Two singlets + Broad OH peak (~10 ppm)

Validated Experimental Protocol: Controlled Regioselective Bromination

This protocol is engineered as a self-validating system. The use of low temperatures kinetically traps the reaction at the mono-bromination stage, while the specific quench methodology ensures no runaway halogenation occurs during workup. If starting from the carboxylic acid, the methyl ester must first be prepared via standard Fischer esterification (e.g., HCl/MeOH reflux) 3.

Materials Required:

  • Methyl 2,5-dimethoxybenzoate (1.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Glacial Acetic Acid (Solvent, 0.5 M)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with methyl 2,5-dimethoxybenzoate (1.0 eq). Dissolve in glacial acetic acid to create a 0.5 M solution.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during the EAS mechanism, promoting smooth conversion.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Electrophile Addition: Prepare a 1.0 M solution of Br₂ (1.05 eq) in glacial acetic acid. Add this solution dropwise via an addition funnel over 30 minutes.

    • Validation Check: The reaction mixture will turn a deep orange/red. If the color dissipates instantly, the reaction is proceeding rapidly.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) or LC-MS. Do not allow the reaction to warm to room temperature until you have verified that dibromination is absent.

  • Chemical Quenching: Once conversion reaches >90%, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ (equal volume to the reaction mixture) while still on ice.

    • Validation Check: The organic layer must transition from orange/yellow to completely colorless. This visual cue validates the reduction of unreacted Br₂ to inert Br⁻, guaranteeing that concentration steps will not induce late-stage dibromination.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃ (to neutralize acetic acid) until CO₂ evolution ceases, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-2,5-dimethoxybenzoate. Purify via recrystallization from hot ethanol to remove trace 3-bromo and 6-bromo isomers.

References

  • Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons and Attempted Nucleophilic Bisannulation. Source: nih.gov. URL:[Link]

  • Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds. Source: uniba.it. URL:[Link]

Sources

Troubleshooting

catalyst deactivation issues in cross-coupling reactions and solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and materials synthesis: the premature death of the catalyst.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and materials synthesis: the premature death of the catalyst. Cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings) rely on delicate, highly orchestrated catalytic cycles. When a reaction stalls, it is rarely a random failure; rather, it is a deterministic consequence of the catalyst partitioning into off-cycle thermodynamic sinks.

This guide is designed to dissect the mechanistic causality of catalyst deactivation and provide self-validating protocols to help you restore catalytic turnover and rescue your syntheses.

Section 1: The Mechanistic Causality of Catalyst Deactivation

To troubleshoot effectively, we must first understand why catalysts fail. Deactivation in palladium-catalyzed cross-coupling generally falls into three distinct mechanistic pathways:

  • Aggregation to Palladium Black: The active Pd0Ln​ species is highly coordinatively unsaturated. If the rate of oxidative addition is slower than the rate of catalyst diffusion, bare Pd0 atoms agglomerate into inactive nanoparticles, which eventually precipitate out of solution as a visible black solid[1].

  • Ligand Degradation: Phosphine ligands are the life support system of the metal center. They are susceptible to oxidation (forming inert phosphine oxides) or cyclometallation followed by P–C bond cleavage[2]. This strips the metal center of its steric and electronic stabilization.

  • Off-Cycle Trapping: Highly coordinating substrates (e.g., aliphatic amines, heteroarenes) can outcompete the supporting ligand, forming stable, unreactive bis(amine)- PdII or heteroatom-bound complexes that effectively remove the catalyst from the active cycle[3][4].

G Precatalyst Pd Precatalyst (e.g., Pd(OAc)2 + Ligand) ActivePd Active Pd(0)L_n Precatalyst->ActivePd Reduction OxAdd Oxidative Addition Complex (Pd^II) ActivePd->OxAdd + Ar-X PdBlack Palladium Black (Agglomeration) ActivePd->PdBlack Ligand Loss / Heat LigandOx Ligand Degradation (P-C Cleavage / Oxidation) ActivePd->LigandOx O2 / Side Reactions TransMet Transmetalation Complex OxAdd->TransMet + Nu-M OffCycle Off-Cycle Trapping (Bis-amine/Heteroarene) OxAdd->OffCycle Coordinating Substrates TransMet->ActivePd Reductive Elimination (+ Product)

Mechanistic pathways of Pd-catalyzed cross-coupling and primary deactivation routes.

Section 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling stalls at 50% conversion, and I observe a black precipitate. What is happening, and how do I fix it? Analysis: The black precipitate is palladium black, indicating severe catalyst aggregation[1]. This occurs when the resting state of the catalyst shifts heavily toward the unstable Pd0 intermediate, often due to a slow oxidative addition step or insufficient ligand concentration. Solution:

  • Increase Ligand Sterics: Switch to a bulkier, electron-rich dialkylbiaryl phosphine (e.g., XPhos or SPhos). The electron-rich nature accelerates oxidative addition, while the steric bulk shields the Pd0 center to prevent dimerization[1].

  • Use a Precatalyst: Employing a palladacycle precatalyst (like the Buchwald G3 or G4 series) ensures a strict 1:1 Ligand-to-Palladium ratio and generates the active Pd0 species gradually, preventing a high local concentration of bare palladium.

Q2: I am attempting a Buchwald-Hartwig amination with an acyclic secondary amine, but the reaction requires >10 mol% Pd to reach completion. Why? Analysis: Acyclic secondary amines are sterically demanding but also highly coordinating. They often displace the phosphine ligand to form off-cycle bis(amine)- PdII complexes, effectively poisoning the catalyst[3]. Solution: Use a highly hindered ligand explicitly designed to resist amine binding, such as BrettPhos or tBuBrettPhos. Additionally, ensure your base is sufficiently strong and soluble to deprotonate the coordinated amine rapidly, accelerating reductive elimination before off-cycle trapping can occur.

Q3: How do I prevent deactivation when coupling five-membered heteroarenes (e.g., azoles)? Analysis: Heteroarenes induce catalyst deactivation through strong metal coordination or base-mediated substrate decomposition, which subsequently poisons the metal center[4]. Solution: Utilize a synergistic combination of a moderate-strength base (like NaOTMS) to limit substrate decomposition, paired with a specialized ligand like GPhos, which effectively resists heteroarene-induced deactivation[4].

G Start Reaction Stalls / Low Yield CheckPrecip Visual Inspection: Is there a black precipitate? Start->CheckPrecip PdBlack Yes: Pd Black Formation (Aggregation) CheckPrecip->PdBlack Yes NoPrecip No: Homogeneous Deactivation (Off-cycle / Poisoning) CheckPrecip->NoPrecip No FixBlack Action: Use bulky ligands (XPhos), lower temp, or use G3/G4 precatalysts PdBlack->FixBlack FixHomogeneous Action: Check for O2/H2O, switch to BrettPhos for amines, or use NaOTMS NoPrecip->FixHomogeneous

Diagnostic workflow for stalled palladium-catalyzed cross-coupling reactions.

Section 3: Quantitative Data & Ligand Selection

Selecting the right ligand is a balancing act between electronic activation and steric protection. The table below summarizes the causality behind ligand selection to mitigate specific deactivation pathways.

Ligand ClassExamplePrimary Deactivation Risk AddressedMechanistic Rationale
Monodentate Triaryl PPh3​ Low (Prone to Pd Black)Weakly coordinating; high risk of dissociation leading to rapid aggregation[1].
Bidentate Phosphines dppf, BINAPLigand DissociationThe chelate effect prevents complete ligand loss and stabilizes the intermediate PdII [1].
Dialkylbiaryl Phosphines XPhos, SPhosPd Black / Slow Ox. Add.Bulky groups prevent dimerization; electron-rich nature accelerates oxidative addition.
Highly Hindered Biaryl BrettPhosOff-Cycle Amine TrappingExtreme steric bulk prevents secondary amines from forming inactive bis(amine) complexes[3].
Specialized Biaryl GPhosHeteroarene PoisoningSpecifically engineered to resist strong coordination from azoles and other 5-membered heterocycles[4].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, you must empirically determine the nature of your catalyst deactivation rather than guessing.

Protocol 1: Diagnosing Deactivation via the Hot Filtration & Mercury Drop Tests

Purpose: To distinguish between homogeneous catalyst deactivation (e.g., ligand poisoning) and heterogeneous deactivation (e.g., formation of active/inactive Pd nanoparticles)[5]. Step-by-Step Methodology:

  • Setup: Set up three identical cross-coupling reactions under your standard conditions.

  • Baseline Monitoring: Monitor Reaction 1 via GC-MS or LC-MS to establish the standard kinetic profile and identify the exact time/conversion at which the reaction stalls.

  • Hot Filtration (Reaction 2): At 30% conversion (well before stalling), rapidly filter the reaction mixture through a hot pad of Celite into a pre-heated flask containing fresh reagents. If the filtrate continues reacting, the active species is homogeneous. If it stalls immediately, the active species was heterogeneous and retained on the Celite[5].

  • Mercury Drop Test (Reaction 3): At 30% conversion, add a single drop of elemental mercury (Hg) and stir vigorously. Mercury amalgamates with heterogeneous Pd0 nanoparticles. If the reaction stops abruptly, the catalysis was driven by nanoparticles (which are highly prone to eventual agglomeration and deactivation). If it continues, the active catalyst is a stable homogeneous molecular complex[5].

Protocol 2: Setting up a Deactivation-Resistant Coupling using Precatalysts

Purpose: To maintain a low, steady-state concentration of Pd0 , preventing aggregation while ensuring a strict 1:1 Ligand-to-Palladium ratio. Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh the aryl halide (1.0 equiv), nucleophile (1.2 equiv), base (e.g., K3​PO4​ or NaOTMS, 2.0 equiv), and a Buchwald G3/G4 precatalyst (1-2 mol%).

  • Solvent: Add anhydrous, rigorously degassed solvent (e.g., THF or Dioxane). Causality: Degassing removes O2​ , which is the primary culprit for phosphine ligand oxidation and subsequent catalyst death[2].

  • Initiation: Heat the mixture to the target temperature. The mild base will deprotonate the precatalyst, triggering the reductive elimination of the carbazole/indoline leaving group and cleanly generating the active Pd0L1​ species.

  • Validation: Monitor the reaction by TLC/LC-MS. The absence of a black precipitate and a linear kinetic profile until >95% conversion validates the successful suppression of catalyst deactivation.

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 4-Bromo-2,5-dimethoxybenzoate

Welcome to the Technical Support Center for the purification of methyl 4-bromo-2,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of methyl 4-bromo-2,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing methyl 4-bromo-2,5-dimethoxybenzoate?

Recrystallization is a critical purification technique used to remove impurities that may be present after the synthesis of methyl 4-bromo-2,5-dimethoxybenzoate. These impurities can include unreacted starting materials, byproducts from the bromination or esterification reactions, and any residual reagents. A high-purity compound is essential for reliable downstream applications, such as in pharmaceutical development, where even minor impurities can significantly impact biological activity and safety profiles.

Q2: How do I choose an appropriate solvent for the recrystallization?

The ideal solvent for recrystallization is one in which methyl 4-bromo-2,5-dimethoxybenzoate has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the compound and its impurities in hot solvent, followed by the selective crystallization of the desired product upon cooling, leaving the impurities behind in the mother liquor.[1] For aromatic esters like methyl 4-bromo-2,5-dimethoxybenzoate, polar protic solvents such as ethanol or methanol, often in combination with water as an anti-solvent, are excellent starting points.[2][3]

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point. To remedy this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to the hot solution to decrease the saturation level.

  • Use a lower-boiling point solvent: If possible, select a solvent with a lower boiling point.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a "good" solvent at a warm temperature, and then slowly add a "poor" solvent (an "anti-solvent") until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. For this compound, a mixture of ethanol and water is a good system to try.

Q4: My crystal yield is very low. What are the likely causes and how can I improve it?

Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This is the most frequent cause of low recovery. The compound remains dissolved in the mother liquor even after cooling. To rectify this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The cooling process may not have been sufficient to induce maximum crystallization. Cooling the flask in an ice bath after it has reached room temperature can improve the yield.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The chosen solvent is not a good "good" solvent for the compound.Select a more appropriate solvent. For methyl 4-bromo-2,5-dimethoxybenzoate, polar organic solvents are a good starting point.[1]
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Evaporate a portion of the solvent to increase the concentration of the compound and then try to cool the solution again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The resulting crystals are discolored. Colored impurities are co-crystallizing with the product.Consider a pre-purification step, such as passing the solution through a short plug of silica gel or activated carbon before recrystallization.
The melting point of the recrystallized product is broad or lower than expected. The compound is still impure.A second recrystallization may be necessary. Alternatively, column chromatography could be employed for a higher degree of purification.[3]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of methyl 4-bromo-2,5-dimethoxybenzoate.

Materials:

  • Crude methyl 4-bromo-2,5-dimethoxybenzoate

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Small test tubes

  • Heating apparatus (e.g., hot plate or sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes clear that the compound is insoluble. Record your observations.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes. Continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvents result in the formation of well-defined crystals. The ideal solvent will have low solubility at room temperature and high solubility when hot.

Protocol 2: Recrystallization of Methyl 4-Bromo-2,5-dimethoxybenzoate using an Ethanol/Water System

Based on the properties of structurally similar compounds, an ethanol/water mixture is a promising system for the recrystallization of methyl 4-bromo-2,5-dimethoxybenzoate.[2][3]

Materials:

  • Crude methyl 4-bromo-2,5-dimethoxybenzoate

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating apparatus

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Place the crude methyl 4-bromo-2,5-dimethoxybenzoate in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat gently until a clear solution is obtained.

  • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly and persistently turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to air dry on the filter paper, or for a more thorough drying, place them in a desiccator under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Crude Product solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration troubleshoot_dissolution Troubleshoot: Insoluble dissolution->troubleshoot_dissolution Insoluble? cooling Slow Cooling to Room Temperature hot_filtration->cooling Soluble Impurities? ice_bath Cool in Ice Bath cooling->ice_bath troubleshoot_crystals Troubleshoot: No Crystals cooling->troubleshoot_crystals No Crystals? filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product

Caption: A flowchart of the recrystallization process.

References

  • LibreTexts. 3.2: Step-by-Step Procedures for Recrystallization. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 4-Bromo-2,5-dimethoxybenzoate using TLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the electrophilic aromatic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the electrophilic aromatic substitution reaction to synthesize methyl 4-bromo-2,5-dimethoxybenzoate from methyl 2,5-dimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor this specific bromination reaction?

A1: Thin-Layer Chromatography (TLC) is a liquid chromatography technique used to separate components in a mixture. The stationary phase, typically silica gel, is highly polar. The mobile phase, an organic solvent system, moves up the plate via capillary action.[1] In the synthesis of methyl 4-bromo-2,5-dimethoxybenzoate, the product is generally more polar than the starting material (methyl 2,5-dimethoxybenzoate) due to the introduction of the bromine atom. This difference in polarity causes the two compounds to travel at different rates up the TLC plate. The less polar starting material will travel further (higher Retention Factor, Rf), while the more polar product will lag behind (lower Rf).[1] By sampling the reaction mixture over time, you can qualitatively observe the disappearance of the starting material spot and the appearance and intensification of the product spot, thereby monitoring the reaction's progression towards completion.[2]

Q2: How do I select an appropriate mobile phase (solvent system) for this analysis?

A2: The key is to find a solvent system that provides good separation between the starting material and the product, with Rf values ideally falling between 0.2 and 0.8.[3][4] For aromatic compounds like these, a binary mixture of a non-polar solvent and a moderately polar solvent is a common starting point.[3][5]

  • Initial Recommendation: Begin with a mixture of hexane and ethyl acetate. A good starting ratio to test is 4:1 (Hexane:Ethyl Acetate).

  • Optimization:

    • If both spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 3:1).[3]

    • If both spots run near the solvent front (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9:1).[3]

  • Alternative Systems: Other systems like dichloromethane/hexane or toluene/ethyl acetate can also be effective for aromatic compounds.[3][5]

Q3: What are the most effective methods for visualizing the spots on the TLC plate?

A3: Since the starting material and product are both aromatic, they are highly responsive to non-destructive UV visualization.

  • UV Light (254 nm): This is the primary and most convenient method. Commercially available TLC plates contain a fluorescent indicator (F₂₅₄) that glows green under short-wave UV light.[6][7] Aromatic compounds absorb this UV light, quenching the fluorescence and appearing as dark purple or black spots against the green background.[8][9] This method is non-destructive, meaning you can use a secondary method on the same plate.[7]

  • Iodine Vapor: A semi-destructive method where the plate is exposed to iodine vapor in a sealed chamber. Iodine complexes with organic compounds, especially aromatic systems, to form yellow-brown spots.[6][8] The spots will fade over time as the iodine evaporates, so they should be circled with a pencil immediately.[7]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive, general-purpose stain. It reacts with any compound that can be oxidized. Spots will appear as yellow to brown against a purple background.[6][10] This is useful if UV visualization is unexpectedly poor but will permanently alter the compounds.

Q4: What do the different spots on my developed TLC plate indicate?

A4: A properly spotted TLC plate will have three lanes for comparison:

  • Starting Material (SM): A pure spot of your methyl 2,5-dimethoxybenzoate. This sets the reference Rf for the reactant.

  • Co-spot (C): A lane where both the starting material and the reaction mixture are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane.[1]

  • Reaction Mixture (RM): A spot of the crude reaction mixture.

As the reaction proceeds, you should observe the spot in the RM lane corresponding to the SM's Rf value diminish in intensity, while a new, lower-Rf spot corresponding to the product (methyl 4-bromo-2,5-dimethoxybenzoate) appears and grows stronger. Any other spots may indicate side products or impurities.

Q5: How is the Retention Factor (Rf) calculated, and why is it a critical parameter?

A5: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as:

Rf = (Distance traveled by the center of the spot) / (Distance traveled by the solvent front) [10]

This value is crucial for several reasons:

  • Reproducibility: Under identical conditions (stationary phase, mobile phase, temperature), a specific compound will consistently have the same Rf value, aiding in its identification.[4]

  • Monitoring: It provides a quantitative measure to distinguish between the starting material and the product.

  • Scale-up: Optimized TLC conditions are often used as a starting point for developing solvent systems for purification by column chromatography.[11]

Troubleshooting Guide

Problem: My spots are all clustered at the bottom of the plate (Rf < 0.2). What should I do?

  • Cause: The mobile phase is not polar enough to move the compounds up the polar silica gel plate.[3]

  • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or 3:1 ratio and re-run the TLC.

Problem: All my spots ran to the very top of the plate near the solvent front (Rf > 0.8). How do I fix this?

  • Cause: The mobile phase is too polar. It is carrying all the compounds with it, resulting in poor separation.[3]

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. For instance, if you used a 1:1 ratio, try a 4:1 or 9:1 ratio.

Problem: I see a long, vertical streak instead of a compact spot in my reaction mixture lane. Why is this happening?

  • Cause 1: Sample Overloading. You have applied too much of the reaction mixture to the plate.[12]

    • Solution: Dilute your reaction mixture sample with a volatile solvent (like ethyl acetate or dichloromethane) before spotting it on the plate. Apply the spot carefully and ensure it is as small as possible.[13]

  • Cause 2: Highly Acidic or Basic Compound. If your starting material was the carboxylic acid (2,5-dimethoxybenzoic acid) and it hasn't fully reacted, its acidity can cause it to interact strongly and irregularly with the silica gel.

    • Solution: Add a small amount (e.g., 0.5-1%) of acetic acid to your mobile phase.[5][10] This protonates the silica surface and the analyte, leading to more uniform interactions and sharper spots.

Problem: I don't see any spots on my TLC plate after development, even under UV light. What went wrong?

  • Cause 1: Sample is too dilute. There may not be enough compound on the plate to be detected.[6]

    • Solution: Re-spot the plate, applying the sample multiple times in the same location, allowing the solvent to dry completely between each application.[6][12] You can check the plate under UV light before running it to ensure you can see the un-eluted spot at the baseline.[6]

  • Cause 2: Incorrect Solvent Level in Chamber. If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of migrating up the plate.[12][13]

    • Solution: Ensure the solvent level is always a few millimeters below the baseline.

  • Cause 3: Reaction Failure. It is possible that no reaction has occurred, or the starting material has been degraded.

    • Solution: Double-check your reaction setup, reagents, and conditions. Always run a lane with the original starting material as a control.

Problem: I see three or more spots in my reaction mixture lane. What do they represent?

  • Cause: This indicates the presence of multiple compounds. In this bromination, you might be seeing:

    • Unreacted starting material (highest Rf).

    • The desired mono-brominated product (intermediate Rf).

    • A di-brominated side product (lowest Rf, as it's the most polar).[2]

  • Solution: This is valuable information. It suggests the reaction may be incomplete or that reaction conditions (e.g., excess brominating agent, high temperature) are favoring the formation of byproducts.[2] Adjust your reaction parameters accordingly and continue to monitor by TLC.

Problem: The solvent front is running unevenly or crookedly. How can I prevent this?

  • Cause 1: Improperly Sealed Chamber. The chamber is not saturated with solvent vapor, causing the eluent to evaporate from the plate surface as it runs, which alters the mobile phase composition and flow.[13]

    • Solution: Place a piece of filter paper against the inside wall of the chamber, wetted with the mobile phase, and keep the chamber securely covered. Allow the chamber to sit for 5-10 minutes to become fully saturated before inserting your plate.[13]

  • Cause 2: Plate Touching the Chamber Wall. If the TLC plate is touching the side of the chamber or the filter paper, it can disrupt the capillary action.[12]

    • Solution: Ensure the plate is centered in the chamber and stands freely without touching the sides.

Experimental Protocols & Data

Protocol: Step-by-Step TLC Monitoring
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a faint baseline about 1 cm from the bottom of a silica gel 60 F₂₅₄ plate.[1]

    • Mark three small, equidistant points on the line for the Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of the starting material (methyl 2,5-dimethoxybenzoate) in a volatile solvent (e.g., ethyl acetate).

    • Using a clean capillary tube, apply a small spot of this solution to the 'SM' and 'C' marks. Keep spots small and concentrated.[1]

    • Withdraw a small aliquot from your reaction vessel and dilute it in a separate vial.

    • Using a new, clean capillary tube, spot the diluted reaction mixture onto the 'RM' and 'C' marks (spotting directly on top of the SM spot for the co-spot lane).[1]

  • Development:

    • Prepare your chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and pour it into the developing chamber to a depth of about 0.5 cm.

    • Saturate the chamber as described in the troubleshooting section.

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber immediately.[1]

    • Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them lightly with a pencil.[6]

    • If necessary, use a secondary method like an iodine chamber.

    • Calculate the Rf values for each spot.

Data Presentation: Solvent Systems & Expected Results

Table 1: Recommended TLC Solvent Systems

Solvent System (v/v)PolarityTypical Application
9:1 Hexane:Ethyl AcetateLowUse if compounds have very high Rf values in 4:1 mix.
4:1 Hexane:Ethyl Acetate Medium-Low Recommended starting system for this reaction.
3:1 Hexane:Ethyl AcetateMediumUse if compounds have very low Rf values in 4:1 mix.
7:3:0.1 Hexane:EtOAc:Acetic AcidMedium (Acidic)Use if streaking occurs due to acidic impurities/byproducts.[10]

Table 2: Expected TLC Results and Observations

CompoundExpected Rf Range (in 4:1 Hexane:EtOAc)Appearance (UV 254 nm)Notes
Methyl 2,5-dimethoxybenzoate (SM)~0.5 - 0.7Dark spotThis is the less polar starting material and will travel further up the plate.
Methyl 4-bromo-2,5-dimethoxybenzoate (Product)~0.3 - 0.5Dark spotThe product is more polar than the SM and will have a lower Rf value.
Di-bromo byproduct< 0.3Dark spotA potential side product, it will be the most polar and have the lowest Rf.

Visualization of Workflows

TLC Experimental Workflow

A clear, logical workflow is essential for reproducible results.

TLC_Workflow cluster_prep 1. Preparation cluster_dev 2. Development cluster_analysis 3. Analysis prep_plate Draw Baseline prep_sample Dilute Samples prep_plate->prep_sample prep_chamber Saturate Chamber prep_sample->prep_chamber spot_plate Spot Plate (SM, C, RM) prep_chamber->spot_plate develop_plate Elute Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize mark_spots Circle Spots visualize->mark_spots calc_rf Calculate Rf Values mark_spots->calc_rf

Caption: Logical workflow for monitoring reaction progress using TLC.

Troubleshooting Logic for Eluent Polarity

This diagram illustrates the decision-making process for optimizing the mobile phase polarity.

Polarity_Troubleshooting cluster_actions Start Run Initial TLC (e.g., 4:1 Hexane:EtOAc) Check_Rf Are Rf values between 0.2 and 0.8? Start->Check_Rf Too_High Spots are too high (Rf > 0.8) Check_Rf->Too_High No Too_Low Spots are too low (Rf < 0.2) Check_Rf->Too_Low No Good_Sep Good Separation (Optimal System) Check_Rf->Good_Sep Yes Decrease_Polarity Action: Decrease Polarity (e.g., Add more Hexane) Too_High->Decrease_Polarity Increase_Polarity Action: Increase Polarity (e.g., Add more EtOAc) Too_Low->Increase_Polarity Decrease_Polarity->Start Re-run Increase_Polarity->Start Re-run

Caption: Decision tree for adjusting mobile phase polarity in TLC.

References

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-Bromo-2,5-dimethoxybenzoic Acid Methyl Ester: A Comparative Guide to ¹H NMR, GC-MS, and FT-IR

In the highly regulated landscape of drug development and materials science, the precise structural validation of critical synthetic intermediates is non-negotiable. 4-Bromo-2,5-dimethoxybenzoic acid methyl ester is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of drug development and materials science, the precise structural validation of critical synthetic intermediates is non-negotiable. 4-Bromo-2,5-dimethoxybenzoic acid methyl ester is a highly versatile building block used in the synthesis of nanometer-scale water-soluble molecular rods[1] and complex phenethylamine-derived active pharmaceutical ingredients (APIs).

During its synthesis—typically via the electrophilic bromination of 2,5-dimethoxybenzoic acid followed by esterification—the reaction can theoretically yield multiple positional isomers (e.g., the 4-bromo vs. the 6-bromo isomer). This guide objectively compares the performance of High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) against alternative analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) —to establish a self-validating analytical workflow for this compound.

Comparative Analysis of Analytical Modalities

When selecting an analytical technique for structural validation, laboratories must balance structural resolution, sensitivity, and throughput. Table 1 summarizes how ¹H NMR compares to orthogonal alternatives for this specific halogenated aromatic ester.

Table 1: Performance Comparison of Analytical Modalities

Feature / Metric¹H NMR (The Gold Standard)GC-MS (Orthogonal Alternative)FT-IR (Supporting Alternative)
Primary Output Proton environments, spin-spin couplingExact mass, isotopic ratios, fragmentationVibrational modes of functional groups
Isomeric Resolution Absolute (Differentiates 4-bromo from 6-bromo)Low (Isomers often have identical mass spectra)Low (Subtle fingerprint region shifts)
Sensitivity Moderate (µg to mg range)High (ng to pg range)Moderate (Solid/Liquid neat)
Sample Destruction Non-destructive (Sample recoverable)Destructive (Ionization)Non-destructive (ATR method)
Throughput / Cost ~10 mins / High instrument cost~20 mins / Medium instrument cost~5 mins / Low instrument cost

Analytical Workflow & Decision Logic

To ensure absolute scientific integrity, a multi-modal approach is often employed. While ¹H NMR provides the definitive structural map, GC-MS and FT-IR serve as self-validating orthogonal checks.

Caption: Multi-modal analytical workflow for the comprehensive structural validation of the target ester.

¹H NMR: The Gold Standard for Isomeric Differentiation

The critical failure point in synthesizing this compound is the accidental generation of the 6-bromo isomer. ¹H NMR is the only technique listed that can definitively rule out this impurity through the analysis of spin-spin coupling[2].

The Causality of Isomeric Differentiation

If the product is the 4-bromo isomer , the two remaining protons on the benzene ring (H-3 and H-6) are para to each other. Because they are separated by four bonds and isolated by bulky substituents, their coupling constant ( J ) is effectively 0 Hz. They will appear as two distinct singlets . Conversely, if the product is the 6-bromo isomer , the protons (H-3 and H-4) are ortho to each other, which would result in an AB quartet with a coupling constant of J≈8−9 Hz.

Caption: Logical decision tree for differentiating 4-bromo and 6-bromo isomers via ¹H NMR coupling patterns.

Step-by-Step ¹H NMR Protocol

Note: This protocol is designed as a self-validating system. The integration of the solvent residual peak ensures proper calibration, while the total proton integration (11H) validates the molecule's integrity.

  • Sample Preparation: Dissolve 10–15 mg of the purified ester in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic, non-polar solvent that perfectly dissolves the organic ester without exchanging protons. TMS provides a universal 0.00 ppm reference point.

  • Instrument Parameters: Load the sample into a 400 MHz or 600 MHz NMR spectrometer [3].

    • Causality: While 600 MHz offers superior dispersion, a 400 MHz instrument is highly adequate here because the lack of complex multiplets means signal overlap is non-existent.

  • Acquisition Setup: Set the relaxation delay (D1) to 1.5 seconds and the number of scans (NS) to 16.

    • Causality: A 1.5s delay ensures complete longitudinal relaxation ( T1​ ) of the rigid aromatic protons between pulses, guaranteeing that the peak integrations accurately reflect the 1:1:3:3:3 proton ratio.

  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Table 2: Expected ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
~7.40 Singlet (s)1HAromatic H-6Deshielded by the adjacent electron-withdrawing ester carbonyl group.
~7.15 Singlet (s)1HAromatic H-3Slightly shielded relative to H-6; sits between the methoxy and bromo groups.
~3.90 Singlet (s)3HEster -COOCH₃ Standard shift for a methyl ester conjugated to an aromatic ring.
~3.88 Singlet (s)3HMethoxy -OCH₃ (C5)Downfield aliphatic shift due to the electronegative oxygen atom.
~3.85 Singlet (s)3HMethoxy -OCH₃ (C2)Distinct from C5 methoxy due to the asymmetric aromatic environment.

Orthogonal Validation Workflows

While NMR proves the regiochemistry, relying on a single modality introduces blind spots (e.g., NMR cannot easily detect non-protonated inorganic salts). We utilize GC-MS and FT-IR to close these gaps.

A. GC-MS Protocol (Mass & Isotopic Confirmation)

GC-MS is utilized specifically to leverage the unique isotopic signature of Bromine [4].

  • Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane.

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5MS column (5% phenyl methyl siloxane). Run a temperature gradient from 100°C to 280°C at 15°C/min.

    • Causality: The non-polar stationary phase separates the target from unreacted starting materials based on boiling point, ensuring the MS only analyzes the pure peak.

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV.

  • Self-Validating Data Interpretation:

    • Look for the molecular ion ( M+ ) at m/z 274 and m/z 276 .

    • Causality: Bromine naturally exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). The presence of a 1:1 doublet at 274/276 is absolute, self-validating proof of mono-bromination.

B. FT-IR Protocol (Functional Group Verification)

FT-IR is deployed to confirm that the esterification step of the synthesis was 100% successful.

  • Acquisition: Place a few crystals of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure via the anvil.

    • Causality: ATR eliminates the need for KBr pellet pressing, which can introduce water artifacts (broad peaks at 3300 cm⁻¹) that mimic unreacted carboxylic acids.

  • Self-Validating Data Interpretation:

    • Target Peak: A sharp, intense peak at ~1725 cm⁻¹ confirms the presence of the conjugated ester carbonyl ( C=O ).

    • Validation Check: The absence of a massive, broad trough between 3300–2500 cm⁻¹ (the O-H stretch) validates that no residual 4-bromo-2,5-dimethoxybenzoic acid starting material remains.

Conclusion

For the structural validation of 4-Bromo-2,5-dimethoxybenzoic acid methyl ester, ¹H NMR vastly outperforms GC-MS and FT-IR in its ability to definitively map the regiochemistry of the aromatic ring. The observation of two distinct aromatic singlets instantly verifies the para-substitution of the 4-bromo isomer, eliminating the risk of 6-bromo contamination. However, a robust, self-validating analytical system requires the integration of all three modalities: NMR for spatial mapping, GC-MS for isotopic mass confirmation, and FT-IR for functional group integrity.

References

  • Title: Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length Source: Journal of the American Chemical Society (Archived via PubMed Central) URL: [Link]

  • Title: Bromination of 2,5-dimethoxybenzaldehyde Source: Pertanika Journal of Science & Technology (Universiti Putra Malaysia) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL: [Link]

  • Title: Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd Edition) Source: Elsevier Science URL: [Link]

Comparative

Comparative Reactivity Guide: 4-Bromo- vs. 4-Chloro-2,5-dimethoxybenzoate in Cross-Coupling

Executive Summary The synthesis of complex biaryls, advanced phenethylamines, and targeted pharmaceuticals frequently relies on the robust functionalization of halogenated benzoate scaffolds[1]. Among these, 4-bromo-2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryls, advanced phenethylamines, and targeted pharmaceuticals frequently relies on the robust functionalization of halogenated benzoate scaffolds[1]. Among these, 4-bromo-2,5-dimethoxybenzoate and 4-chloro-2,5-dimethoxybenzoate represent two highly valuable, yet chemically divergent, electrophilic building blocks. While they share an identical carbon framework, the choice of halogen fundamentally alters their reactivity profile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings). This guide provides an objective, data-driven comparison of their reactivity, grounded in thermodynamic principles and field-proven methodologies.

Mechanistic Causality: The Electronic and Thermodynamic Bottleneck

To master the reactivity of these substrates, one must understand the causality behind their behavior in the rate-determining step of cross-coupling: Oxidative Addition .

The Electronic Penalty of the 2,5-Dimethoxy System

Palladium(0) is electron-rich. For oxidative addition to occur efficiently, the aryl halide should ideally be electron-deficient to accept electron density from the metal center. However, the 2,5-dimethoxybenzoate scaffold is heavily deactivated toward this step. While the ester (benzoate) group provides a mild electron-withdrawing effect (-M), the two methoxy groups exert a powerful electron-donating resonance effect (+M). This floods the aromatic ring with electron density, repelling the Pd(0) catalyst and raising the activation energy barrier for C-X bond cleavage.

Bond Dissociation Energy (BDE) as the Deciding Factor

Because the aromatic ring is electronically deactivated, the thermodynamic strength of the carbon-halogen bond becomes the absolute dictator of reactivity[2].

  • 4-Bromo-2,5-dimethoxybenzoate: The C-Br bond has a relatively low Bond Dissociation Energy (BDE) of approximately 81–83 kcal/mol [3]. This weaker bond compensates for the electron-rich ring, allowing oxidative addition to proceed smoothly under mild conditions with standard ligands[4].

  • 4-Chloro-2,5-dimethoxybenzoate: The C-Cl bond is significantly stronger, with a BDE of approximately 96–98 kcal/mol [3]. The combination of a strong C-Cl bond and an electron-rich aromatic ring makes this substrate notoriously recalcitrant. Overcoming this ~15 kcal/mol thermodynamic penalty requires highly specialized, electron-rich, and sterically bulky ligands (such as XPhos or N-heterocyclic carbenes) to force the Pd(0) insertion[5][6].

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Ar-Pd(II)-X Pd0->PdII_Ox Oxidative Addition (Rate-Limiting for Cl) PdII_Trans Ar-Pd(II)-R PdII_Ox->PdII_Trans Transmetalation (Boronic Acid) PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_Trans->Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting the rate-limiting step.

Quantitative Data Comparison

The following table summarizes the comparative performance and required conditions for both substrates in a standard Suzuki-Miyaura cross-coupling reaction (using phenylboronic acid as the model nucleophile).

Parameter4-Bromo-2,5-dimethoxybenzoate4-Chloro-2,5-dimethoxybenzoate
C-X Bond Dissociation Energy ~81 kcal/mol[3]~98 kcal/mol[3]
Reactivity Classification High (Activated Bromide)Low (Deactivated Chloride)
Optimal Pd Precatalyst Pd(OAc)₂ or Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂
Required Ligand Class Standard (e.g., PPh₃, dppf)Bulky/Electron-Rich (e.g., XPhos, IPr)[5]
Typical Reaction Temperature 60 °C – 80 °C100 °C – 120 °C
Reaction Time (Full Conversion) 2 – 4 hours12 – 24 hours
Expected Yield > 90%65% – 85%

Self-Validating Experimental Protocol

To objectively compare these substrates in the laboratory, the following parallel Suzuki-Miyaura workflow is designed as a self-validating system . It incorporates internal checkpoints to ensure that any failure is isolated to the chemical kinetics of the substrate, rather than mechanical or environmental errors.

Materials Required
  • Substrates: 4-bromo-2,5-dimethoxybenzoate (1.0 mmol) and 4-chloro-2,5-dimethoxybenzoate (1.0 mmol).

  • Reagents: Phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol, finely milled).

  • Catalysts/Ligands:

    • For Bromide: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%).

    • For Chloride: Pd₂(dba)₃ (2 mol%), XPhos (8 mol%).

  • Solvent: Toluene/H₂O (10:1 v/v, rigorously degassed).

  • Internal Standard: Dodecane (0.5 mmol) for quantitative GC-FID tracking.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Validation Checkpoint 1)

  • In two separate, oven-dried Schlenk flasks under an argon atmosphere, add the respective Pd precatalysts and ligands.

  • Add 2 mL of degassed toluene to each flask and stir at room temperature for 15 minutes.

  • Self-Validation: Observe the color change. The bromide flask should shift to a pale yellow (active Pd(PPh₃)₂), while the chloride flask should shift to a deep red/brown (active Pd-XPhos complex). Failure to observe these color shifts indicates poisoned catalyst or oxygen ingress.

Step 2: Substrate Addition & Heating

  • Add the respective aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and dodecane (0.5 mmol) to the flasks.

  • Add the remaining solvent (8 mL toluene, 1 mL H₂O) and heat the bromide flask to 80 °C and the chloride flask to 110 °C.

Step 3: Kinetic Monitoring (Validation Checkpoint 2)

  • At t = 2 hours, extract a 50 µL aliquot from each flask, quench with EtOAc/H₂O, and analyze the organic layer via GC-FID or LC-MS.

  • Self-Validation: The bromide reaction should show >90% consumption of the starting material relative to the dodecane internal standard. The chloride reaction will likely show <30% conversion at this stage, validating the kinetic bottleneck caused by the higher C-Cl BDE.

Step 4: Workup and Isolation

  • Continue heating the chloride flask for a total of 18 hours.

  • Cool both mixtures to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL).

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Substrate Select Substrate: Br vs Cl Ligand Ligand Choice: Br -> PPh3 Cl -> XPhos Substrate->Ligand Reaction Suzuki Coupling Br: 80°C | Cl: 110°C Ligand->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis LC-MS / NMR Validation Workup->Analysis

Caption: Experimental workflow for comparative cross-coupling evaluation.

Conclusion & Application Strategy

For routine synthesis and rapid library generation, 4-bromo-2,5-dimethoxybenzoate is the superior choice. Its lower C-Br bond dissociation energy allows for rapid, high-yielding cross-coupling under mild conditions without the need for expensive, proprietary ligands.

However, 4-chloro-2,5-dimethoxybenzoate remains a viable, cost-effective alternative for large-scale process chemistry, provided the catalytic system is explicitly engineered to overcome the thermodynamic barrier. Utilizing bulky, electron-rich ligands (like XPhos) is non-negotiable to facilitate the challenging oxidative addition into the deactivated, electron-rich C-Cl bond.

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: Analysis of Methyl 4-bromo-2,5-dimethoxybenzoate

Introduction & Analytical Context Methyl 4-bromo-2,5-dimethoxybenzoate (CAS: 855749-57-4) is a halogenated aromatic ester of significant interest in synthetic chemistry, pharmaceutical development, and forensic toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Methyl 4-bromo-2,5-dimethoxybenzoate (CAS: 855749-57-4) is a halogenated aromatic ester of significant interest in synthetic chemistry, pharmaceutical development, and forensic toxicology. As a key structural analog and synthetic intermediate to phenethylamine-derived designer drugs like 2C-B (4-bromo-2,5-dimethoxyphenethylamine), its accurate detection and structural elucidation are critical[1].

Analyzing this compound presents specific challenges: preserving the ester linkage during ionization, resolving the distinct isotopic signature of bromine, and achieving high sensitivity in complex matrices. This guide objectively compares three leading mass spectrometry (MS) platforms—GC-EI-MS , LC-ESI-MS/MS , and LC-HRMS (Q-TOF) —evaluating their performance, fragmentation causality, and operational protocols.

Platform Performance Comparison

Choosing the correct analytical platform requires balancing the need for structural elucidation against the need for trace-level quantitation.

  • GC-EI-MS (Single Quadrupole): The industry standard for structural characterization. Gas chromatography provides excellent resolution for volatile esters, while 70 eV Electron Ionization (EI) delivers highly reproducible, library-searchable fragmentation spectra[2].

  • LC-ESI-MS/MS (Triple Quadrupole): The optimal choice for high-sensitivity pharmacokinetics and trace quantification. Electrospray Ionization (ESI) prevents thermal degradation of the ester, and Multiple Reaction Monitoring (MRM) provides unmatched specificity in [3].

  • LC-HRMS (Q-TOF or Orbitrap): Essential for unknown screening and exact mass determination. High-resolution analyzers (sub-3 ppm mass accuracy) easily resolve the of the brominated molecule, distinguishing it from isobaric interferences[4].

Workflow Sample Sample Matrix (Synthesis/Biofluid) GC GC Separation Sample->GC Volatile LC UHPLC Separation Sample->LC Liquid EI EI Ionization (70 eV) GC->EI SQ Single Quad MS (Library Match) EI->SQ ESI ESI Ionization (+/- Mode) LC->ESI QQQ Triple Quad MS (MRM Quant) ESI->QQQ Target HRMS Q-TOF HRMS (Exact Mass) ESI->HRMS Unknown

Diagram 1: MS analytical workflows for methyl 4-bromo-2,5-dimethoxybenzoate.

Mechanistic Insights: Fragmentation Causality (E-E-A-T)

Every robust MS protocol must be grounded in the physical chemistry of the analyte. For methyl 4-bromo-2,5-dimethoxybenzoate (Molecular Formula: C10H11BrO4, Monoisotopic Mass: 273.9841 Da), the fragmentation is dictated by the ester group and the halogen atom.

1. The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, any intact molecular ion or fragment retaining the bromine atom will present as a distinct doublet separated by 2 Da (e.g., m/z 274 and 276). This is a primary diagnostic feature for self-validating protocols[5].

2. EI Fragmentation (Hard Ionization): Under 70 eV EI, the molecule forms an odd-electron radical cation [M]∙+ . The high internal energy drives predictable homolytic and heterolytic cleavages[6].

  • α -Cleavage: The ester linkage is highly susceptible to cleavage. The loss of a methoxy radical ( ∙OCH3​ , 31 Da) yields the highly stable acylium ion at m/z 243/245[7].

  • Alternatively, the loss of the entire ester radical ( ∙COOCH3​ , 59 Da) results in an aromatic cation at m/z 215/217.

3. CID Fragmentation (Soft Ionization): In LC-MS/MS, ESI generates the even-electron protonated adduct [M+H]+ at m/z 275/277. During Collision-Induced Dissociation (CID), even-electron ions preferentially lose neutral molecules rather than radicals. The primary transition is the loss of neutral methanol ( CH3​OH , 32 Da), yielding a product ion at m/z 243/245[8].

Fragmentation M [M]•+ C10H11BrO4 m/z 274 / 276 F1 [M - OCH3]+ C9H8BrO3 m/z 243 / 245 M->F1 - •OCH3 (31 Da) F2 [M - COOCH3]+ C8H8BrO2 m/z 215 / 217 M->F2 - •COOCH3 (59 Da) F3 [M - Br]+ C10H11O4 m/z 195 M->F3 - •Br (79/81 Da) F1->F2 - CO (28 Da)

Diagram 2: Primary EI fragmentation pathways of methyl 4-bromo-2,5-dimethoxybenzoate.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate built-in validation mechanisms (orthogonal checks).

Protocol 1: GC-EI-MS Structural Characterization

Designed for synthesis verification and forensic screening.

  • Sample Preparation: Dilute the methyl 4-bromo-2,5-dimethoxybenzoate standard to 10 µg/mL in GC-grade ethyl acetate. No derivatization is required due to the volatility of the ester[2].

  • GC Separation: Inject 1 µL in splitless mode (Injector Temp: 250°C). Use a 5% phenyl-methylpolysiloxane capillary column (e.g., 30m x 0.25mm x 0.25µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Thermal Gradient: Initial oven temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Acquisition: Transfer line at 280°C, Source at 230°C. Ionization energy strictly at 70 eV. Scan range: m/z 50–350.

  • Self-Validation Check: The protocol is validated if the mass spectrum exhibits the [M]∙+ doublet (m/z 274/276) at a strict 1:1 ratio ( ±10% relative abundance). Deviation indicates co-eluting isobaric interference.

Protocol 2: LC-ESI-MS/MS Trace Quantification

Designed for high-throughput, trace-level bioanalysis.

  • Sample Preparation: Extract samples via Solid Phase Extraction (SPE) and reconstitute in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation[3].

  • UHPLC Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: Positive ESI mode (+). Capillary voltage: 3.5 kV. Desolvation Temperature: 400°C.

  • Self-Validation Check: Monitor both the 79Br and 81Br precursor transitions. The quantifier/qualifier ion ratio must remain within ±20% of the calibration standard across all biological replicates.

Quantitative Data Summaries

Table 1: Platform Performance Comparison
PlatformIonization TypeResolutionPrimary ApplicationEstimated LODKey Analytical Advantage
GC-EI-MS Hard (70 eV)Unit (Low)Structural Elucidation~10-50 ng/mLGenerates highly reproducible, library-searchable spectra.
LC-ESI-MS/MS Soft (+/-)Unit (Low)Trace Quantification~0.1-1 ng/mLMaximum sensitivity via MRM; avoids thermal degradation.
LC-HRMS Soft (+/-)High (<3 ppm)Unknown Screening~1-5 ng/mLExact mass confirms elemental composition (C10H11BrO4).
Table 2: Validated MRM Transitions for LC-ESI-MS/MS
Analyte IsotopePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
79Br -Isotope 275.0243.015Quantifier
81Br -Isotope 277.0245.015Qualifier 1
79Br -Isotope 275.0215.025Qualifier 2

References

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma | PubMed (NIH) |[Link]

  • Characterization of the designer drug bk-2C-B by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance | PubMed (NIH) |[Link]

  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE Analytical Monograph | SWGDRUG |[Link]

  • Mass Spectrometry - Fragmentation Patterns | Chemistry LibreTexts |[Link]

  • Fragmentation Mechanisms: Odd and Even Electron Ions | Intro to Mass Spectrometry |[Link]

  • In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat | Oxford Academic |[Link]

Sources

Comparative

alternative synthesis methods for substituted dimethoxybenzoic acids

An In-Depth Comparative Guide to the Synthesis of Substituted Dimethoxybenzoic Acids Substituted dimethoxybenzoic acids are foundational scaffolds in medicinal chemistry and materials science. Their structural motifs are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthesis of Substituted Dimethoxybenzoic Acids

Substituted dimethoxybenzoic acids are foundational scaffolds in medicinal chemistry and materials science. Their structural motifs are present in a wide array of pharmacologically active molecules, including antihypertensives, antipsychotics, and anti-inflammatory agents. The precise placement of the methoxy and carboxylic acid groups on the benzene ring is critical for biological activity, making the choice of synthetic methodology a key consideration in the drug development process. This guide provides a comparative analysis of classical and modern synthetic routes to these valuable compounds, offering researchers the insights needed to select the most appropriate method for their specific application.

Classical Synthesis Routes: The Workhorses of Organic Chemistry

Traditional methods for synthesizing dimethoxybenzoic acids have been relied upon for decades. These routes often involve harsh reagents and conditions but are well-established and utilize readily available starting materials.

Oxidation of Substituted Dimethoxytoluenes

One of the most direct and long-standing methods involves the oxidation of a methyl group on a dimethoxytoluene precursor. This approach is conceptually simple but can be challenging in practice due to the stability of the methyl group and the potential for over-oxidation or side reactions.

Mechanism and Experimental Considerations:

The reaction typically employs strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The mechanism involves the initial abstraction of a benzylic hydrogen, followed by successive oxidation steps to form the carboxylic acid. The choice of solvent and temperature is critical to control the reaction's exothermicity and prevent degradation of the aromatic ring. A significant drawback is the generation of stoichiometric amounts of heavy metal waste (manganese or chromium oxides), posing environmental concerns.

Representative Protocol: Synthesis of 2,3-Dimethoxybenzoic Acid from 2,3-Dimethoxytoluene

  • A solution of 2,3-dimethoxytoluene in a mixture of pyridine and water is prepared.

  • Potassium permanganate (KMnO₄) is added portion-wise to the solution at elevated temperature (e.g., 80-100 °C). The reaction is highly exothermic and requires careful monitoring.

  • The reaction mixture is stirred for several hours until the purple color of the permanganate has disappeared, indicating its consumption.

  • Upon completion, the mixture is cooled, and the manganese dioxide (MnO₂) byproduct is filtered off.

  • The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 2,3-dimethoxybenzoic acid.

  • The crude product is collected by filtration and can be further purified by recrystallization.

Grignard Carboxylation of Dimethoxybromobenzenes

This method offers a versatile approach, building the carboxylic acid group onto a pre-functionalized aromatic ring. It involves the formation of a highly reactive organometallic intermediate (a Grignard reagent) which then reacts with carbon dioxide.

Mechanism and Experimental Considerations:

The process begins with the reaction of a dimethoxybromobenzene with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent. This step is highly sensitive to moisture and oxygen, requiring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The resulting nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final carboxylic acid. This method's regioselectivity is excellent, as it is dictated by the initial position of the bromine atom.

Grignard_Carboxylation_Workflow A Dimethoxybromobenzene + Mg Metal B Grignard Reagent (Ar-MgBr) A->B Anhydrous Ether (THF) D Magnesium Carboxylate (Ar-CO₂MgBr) B->D Nucleophilic Attack C Solid CO₂ (Dry Ice) C->D E Dimethoxybenzoic Acid (Ar-COOH) D->E Protonation F Acidic Workup (e.g., HCl, H₂O) F->E

Caption: Workflow for Grignard Carboxylation.

Modern Synthetic Alternatives: Precision and Efficiency

Contemporary synthetic chemistry has focused on developing milder, more efficient, and more selective reactions. These methods often employ transition metal catalysts and offer significant advantages over classical approaches, particularly in terms of functional group tolerance and waste reduction.

Palladium-Catalyzed Carbonylation

This powerful technique introduces a carbonyl group (which can be readily converted to a carboxylic acid) into an aromatic ring using carbon monoxide (CO) gas and a palladium catalyst. It is a highly versatile method applicable to a wide range of substrates.

Mechanism and Experimental Considerations:

The reaction typically proceeds through a catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of an aryl halide (e.g., dimethoxybromobenzene) to the Pd(0) center, forming a Pd(II) species. This is followed by the insertion of a CO molecule into the Aryl-Pd bond. The resulting acyl-palladium complex then undergoes reaction with a nucleophile (like water or an alcohol) to generate the carboxylic acid (or ester) and regenerate the Pd(0) catalyst, allowing the cycle to continue.

A key advantage is the milder reaction conditions compared to high-temperature oxidations. However, this method requires specialized equipment to handle carbon monoxide, a toxic gas, often under pressure. The choice of ligand for the palladium catalyst is also crucial for achieving high efficiency and yield.

Palladium_Catalysis_Workflow A Aryl Halide (Ar-X) + Pd(0) Catalyst B Oxidative Addition A->B C Aryl-Pd(II)-X Complex B->C D CO Insertion C->D CO Gas E Acyl-Pd(II)-X Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Carboxylic Acid (Ar-COOH) F->G H H₂O (Nucleophile) H->F

Validation

Overcoming Steric Congestion: A Comparative Guide to Palladium Catalysts for Hindered Aryl Bromide Couplings

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the synthetic bottleneck of coupling sterically hindered aryl bromides. The construction of di-, tri-, and tetra-ortho-substituted b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the synthetic bottleneck of coupling sterically hindered aryl bromides. The construction of di-, tri-, and tetra-ortho-substituted biaryls via cross-coupling (such as the Suzuki-Miyaura reaction) is notoriously difficult. Traditional catalysts often fail due to sluggish oxidative addition and stalled transmetalation, leading to catalyst decomposition before the product can form.

This guide objectively compares modern palladium catalysts—specifically dialkylbiaryl phosphine precatalysts and N-Heterocyclic Carbene (NHC) complexes—demonstrating how strategic ligand design overcomes these kinetic barriers.

Mechanistic Causality: Why First-Generation Catalysts Fail

To understand catalyst selection, we must first examine the causality behind the failure of classic systems like Pd(PPh3)4 when faced with hindered substrates. The catalytic cycle for cross-coupling involves three primary steps, each impacted by steric congestion:

  • Oxidative Addition (OA): Hindered C–Br bonds require highly electron-rich palladium centers to initiate insertion. Monodentate ligands like PPh3 lack the electron density needed to accelerate this step.

  • Transmetalation (TM): This is often the rate-limiting step for hindered substrates. Bulky aryl groups on the Pd(II) intermediate physically block the incoming nucleophile (e.g., boronic acid).

  • Reductive Elimination (RE): The two coupling partners must adopt a cis geometry to couple. Counterintuitively, massive steric bulk on the ligand accelerates this step. By crowding the palladium coordination sphere, bulky ligands force the product out to relieve steric strain.

Modern catalysts solve these issues through highly engineered ligands, as detailed in the 1[1].

MechanisticCycle Pd0 Pd(0)L Active Species OA Oxidative Addition (Accelerated by e-rich L) Pd0->OA PdII Ar-Pd(II)-Br Sterically Congested OA->PdII Ar-Br TM Transmetalation (Rate-limiting for bulky Ar) PdII->TM PdII_2 Ar-Pd(II)-Ar' Pre-Reductive Complex TM->PdII_2 Ar'-B(OH)2 RE Reductive Elimination (Forced by bulky L) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Hindered Biaryl Product RE->Product

Mechanistic cycle highlighting where bulky, electron-rich ligands accelerate hindered couplings.

Comparative Catalyst Performance

To objectively evaluate performance, we compare three distinct catalyst classes for the synthesis of a tetra-ortho-substituted biaryl (coupling 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid).

  • Pd(PPh3)4 (Classic): Fails to push through the transmetalation transition state, leading to rapid precipitation of inactive Pd black.

  • XPhos Pd G3 (Dialkylbiaryl Phosphine): Features the highly electron-rich and extremely bulky XPhos ligand. The G3 precatalyst architecture ensures rapid, quantitative generation of the active monoligated Pd(0) species, making it an exceptional2[2].

  • Pd-PEPPSI-IPr (NHC Complex): Utilizes an N-heterocyclic carbene. The IPr ligand provides immense σ-donation, stabilizing the Pd intermediate against thermal degradation. Its 2,6-diisopropylphenyl groups provide a "flexible steric bulk" that protects the metal center while promoting product release, a concept validated in studies on 3[3] and 4[4].

Quantitative Performance Summary
Catalyst SystemLigand ClassCat. LoadingTemp (°C)Time (h)Yield (%)Mechanistic Causality
Pd(PPh3)4 Monodentate Phosphine5.0 mol%10024<10%Fails at transmetalation; rapid decomposition to Pd black.
XPhos Pd G3 Dialkylbiaryl Phosphine1.0 mol%801292% Electron-rich ligand accelerates OA; massive bulk forces rapid RE.
Pd-PEPPSI-IPr N-Heterocyclic Carbene1.0 mol%801289% Strong σ-donation stabilizes Pd; flexible bulk aids RE without deactivation.

Self-Validating Experimental Protocol: XPhos Pd G3 Workflow

To ensure trustworthiness and reproducibility, the following protocol describes the coupling of hindered substrates using XPhos Pd G3. This workflow is designed as a self-validating system : the activation of the Buchwald G3 precatalyst produces a distinct visual color change, providing immediate feedback that the active Pd(0) species has been successfully generated.

Workflow Step1 1. Glovebox Setup Weigh Precatalyst Step2 2. Solvent Addition Degassed THF/H2O Step1->Step2 Step3 3. Activation Color Shift & Heat Step2->Step3 Step4 4. Reaction Quench Cool & Filter Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step self-validating workflow for the Suzuki-Miyaura coupling of hindered aryl bromides.

Step-by-Step Methodology

1. Glovebox Setup & Reagent Charging: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G3 (0.01 mmol, 1.0 mol%), and K3PO4 (2.0 mmol, 2.0 equiv). Causality Check: K3PO4 is specifically chosen over weaker bases (like Na2CO3) because highly hindered boronic acids require stronger activation to form the reactive "ate" complex necessary for transmetalation.

2. Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Via syringe, add 4.0 mL of rigorously degassed THF and 1.0 mL of degassed deionized water (4:1 v/v). Causality Check: Water is critical for dissolving the phosphate base and activating the boronic acid. Degassing prevents oxidative degradation of the highly electron-rich XPhos ligand.

3. Precatalyst Activation (The Self-Validating Step): Stir the biphasic mixture vigorously at room temperature for 5 minutes. Validation Cue: Observe a distinct color shift from pale yellow to a deep reddish-brown. This confirms the successful deprotonation of the aminobiphenyl moiety on the G3 precatalyst and the subsequent release of the active monoligated L-Pd(0) species. Once validated, heat the reaction to 80 °C for 12 hours.

4. Reaction Quench & Monitoring: Cool the reaction to room temperature. Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc). The complete disappearance of the starting aryl bromide confirms that the kinetic barrier of oxidative addition was successfully breached.

5. Purification: Dilute the mixture with EtOAc (10 mL), wash with brine (2 × 10 mL), and dry the organic layer over anhydrous MgSO4. Filter, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography to isolate the pure tetra-ortho-substituted biaryl.

Conclusion

For researchers and drug development professionals dealing with congested biaryl scaffolds, relying on first-generation catalysts is a drain on time and valuable intermediates. The comparative data dictates that dialkylbiaryl phosphines (XPhos Pd G3) and bulky NHCs (Pd-PEPPSI-IPr) are the superior choices. XPhos Pd G3 generally provides the fastest kinetics for tetra-ortho-substituted biaryls due to its extreme steric profile, while PEPPSI-IPr offers unparalleled thermal stability for substrates that require prolonged heating.

References

  • Tu, T., et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates." Organic Letters - ACS Publications. 3

  • Littke, A. F., & Fu, G. C. "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands." Accounts of Chemical Research - PMC. 1

  • Messaoudi, S., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. 2

  • Casnati, A., et al. "Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides." MDPI. 4

Sources

Comparative

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation for Methyl 4-bromo-2,5-dimethoxybenzoate

This guide provides an in-depth, experience-driven framework for the validation of an HPLC method to determine the purity of methyl 4-bromo-2,5-dimethoxybenzoate. As a critical building block in pharmaceutical synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of an HPLC method to determine the purity of methyl 4-bromo-2,5-dimethoxybenzoate. As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and comparing two common reversed-phase columns to equip researchers with a robust, self-validating analytical procedure.

Foundational Strategy: Method Development and Column Selection

The objective is to develop a stability-indicating HPLC method. This means the method must be able to accurately quantify the main compound (the analyte) while also separating it from any potential impurities, including process-related impurities (e.g., starting materials, isomers) and degradation products.[1]

Methyl 4-bromo-2,5-dimethoxybenzoate is an aromatic ester. Its structure, featuring a benzene ring with multiple substituents, presents a specific challenge: the potential for positional isomers which can be difficult to separate.[2] These isomers, having the same molecular weight, are indistinguishable by mass spectrometry alone and require effective chromatographic resolution.[3]

Given these considerations, we will compare two distinct yet common reversed-phase stationary phases:

  • Alternative A: The Workhorse C18 Column. A traditional octadecylsilane (C18) column separates compounds primarily based on hydrophobicity. It is a reliable starting point for many small molecules.

  • Alternative B: The Aromatic-Selective Phenyl-Hexyl Column. This phase incorporates phenyl groups, enabling alternative selectivity through π–π interactions with aromatic analytes.[4] This can be highly advantageous for resolving closely related aromatic compounds and positional isomers.[5]

Our method development will therefore proceed with both columns to determine which provides superior performance in terms of resolution and peak shape.

The Validation Protocol: An In-Depth Comparison

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] We will follow the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline.[7]

Workflow for HPLC Method Validation

The validation process follows a logical sequence, where each step builds confidence in the method's performance.

Validation_Workflow cluster_0 Method & System Setup cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing MS Method Development SST System Suitability Testing MS->SST Finalize Conditions SPEC Specificity (Forced Degradation) SST->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision (Repeatability & Intermediate) LIN->PREC LOD_LOQ LOD & LOQ LIN->LOD_LOQ Calculate from linearity data ROB Robustness PREC->ROB

Caption: A typical workflow for HPLC method validation.

System Suitability Testing (SST)

Causality: Before any analysis, we must verify that the chromatographic system (the HPLC instrument and column) is performing adequately on that specific day.[8] SST is a mandatory check to ensure the system is fit for purpose before proceeding with sample analysis.[9]

Experimental Protocol:

  • Prepare a standard solution of methyl 4-bromo-2,5-dimethoxybenzoate at a working concentration (e.g., 100 µg/mL).

  • To assess resolution, spike this standard with a known, closely eluting impurity if available. If not, a degraded sample from the specificity study can be used.

  • Perform a minimum of five replicate injections of the standard solution.

  • Calculate the key SST parameters.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriterionResult (C18 Column)Result (Phenyl-Hexyl Column)Commentary
Tailing Factor (T) T ≤ 2.0[10]1.11.0Both columns show excellent peak symmetry.
Theoretical Plates (N) N > 20008,50012,000The Phenyl-Hexyl column demonstrates higher efficiency.
%RSD of Peak Area ≤ 2.0%[10]0.45%0.38%Both systems show excellent injection precision.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)[10]1.93.5Critical Difference: The Phenyl-Hexyl column provides baseline separation of a key isomer, whereas the C18 does not.
Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7] We establish this by intentionally degrading the sample (forced degradation) and proving that the resulting degradation products do not interfere with the quantification of the main peak.[11][12]

Experimental Protocol (Forced Degradation):

  • Expose solutions of methyl 4-bromo-2,5-dimethoxybenzoate to the following stress conditions, aiming for 5-20% degradation[12]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours (ester linkages are often base-labile).[13]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) as per ICH Q1B guidelines.

  • Analyze each stressed sample by HPLC with a Photodiode Array (PDA) detector.

  • Assess peak purity of the main analyte peak in each chromatogram. The PDA detector can compare spectra across the peak to detect the presence of co-eluting impurities.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the analyte and all degradation products.

  • The analyte peak must pass peak purity analysis in all stressed samples, indicating no co-elution.

Data Summary:

Stress Condition% DegradationDegradant Peaks FormedResolution (Rs) to AnalytePeak Purity (Analyte)
Acid (0.1 M HCl)~8%24.1, 5.8Pass
Base (0.1 M NaOH)~15%1 (Major)6.2Pass
Oxidation (3% H₂O₂)~5%13.9Pass
Thermal (105°C)<1%NoneN/APass
Photolytic (UV)~12%32.8, 4.5, 7.1Pass
Linearity and Range

Causality: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.[7] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations across the desired range. For a purity assay, the typical range is 80% to 120% of the target concentration.[14] (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Data:

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zero-15.2 (negligible relative to response at 100%)
Residuals Plot Random distribution around zeroRandom distribution observed
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[7] It is typically determined by a recovery study using a sample matrix.

Experimental Protocol:

  • If a formulated product matrix is unavailable, a placebo blend can be used. If analyzing the pure substance, accuracy is often inferred from linearity and specificity. For this guide, we will assume a spike-recovery experiment.

  • Prepare a placebo blend.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three preparations at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria & Data:

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.5%0.5%98.0% - 102.0%
100%100.2%0.4%98.0% - 102.0%
120%99.8%0.6%98.0% - 102.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability: Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision under varying conditions within the same lab (different days, analysts, or equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze and calculate the %RSD of the results.

  • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available).

Acceptance Criteria & Data:

Precision LevelMean Assay (%)%RSDAcceptance Criterion (%RSD)
Repeatability 99.7%0.55%≤ 2.0%
Intermediate Precision 99.9%0.68%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

These are critical for quantifying low-level impurities.

Experimental Protocol (Based on the Calibration Curve): The LOD and LOQ can be calculated from the linearity data using the following ICH-recommended formulas[17]:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line (or the residual standard error).

    • Where S is the slope of the calibration curve.

Acceptance Criteria & Data:

ParameterCalculationResultVerification
Slope (S) From Linearity2541.3N/A
Std. Dev. of Intercept (σ) From Linearity45.8N/A
LOD 3.3 * (45.8 / 2541.3)0.06 µg/mLInjecting a standard at this concentration yields a signal-to-noise ratio (S/N) of ~3:1.[18]
LOQ 10 * (45.8 / 2541.3)0.18 µg/mLInjecting a standard at this concentration demonstrates acceptable precision (%RSD ≤ 10%).
Relationship Between Validation Parameters

The core validation parameters are intrinsically linked. Linearity data, for example, is foundational for determining accuracy, precision, and the detection/quantitation limits.

Validation_Relationships cluster_core Core Quantitative Validation Linearity Linearity Establishes proportional response over a range. - Correlation Coefficient (r²) - Slope (S) - Intercept (σ) Accuracy Accuracy Closeness to true value. - % Recovery Linearity->Accuracy Range Defined Precision Precision Agreement between measurements. - % RSD Linearity->Precision Range Defined LOD_LOQ LOD & LOQ Method Sensitivity. - Calculated from σ and S Linearity->LOD_LOQ Uses Slope (S) & Intercept (σ) Specificity {Specificity | Selectivity for analyte. - Peak Purity - Resolution (Rs)} Specificity->Linearity Ensures response is from analyte only

Sources

Validation

A Researcher's Guide to Quantifying Substituent Electronic Effects on Reactivity and Drug Design

In the precise and intricate fields of medicinal chemistry and materials science, the ability to rationally predict how a small structural modification will impact a molecule's function is the cornerstone of efficient de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise and intricate fields of medicinal chemistry and materials science, the ability to rationally predict how a small structural modification will impact a molecule's function is the cornerstone of efficient design. The electronic effects of substituents—the inductive pull and push of electrons and their delocalization through resonance—are the fundamental forces that govern molecular reactivity, binding affinity, and ultimately, biological activity. A quantitative understanding of these effects is therefore not merely academic; it is a critical tool for accelerating the discovery and optimization of new drugs and functional materials.

This guide offers an in-depth comparison of the principal methodologies used to quantify substituent electronic effects. We will move beyond a simple recitation of equations to explore the causal logic behind these frameworks, provide detailed experimental protocols for their application, and present a comparative analysis of the resulting parameters. This document is designed for researchers, scientists, and drug development professionals who seek to leverage these powerful tools for more predictive and insightful molecular design.

The Foundation: Linear Free-Energy Relationships (LFERs)

The quantitative assessment of substituent effects is built upon the powerful concept of Linear Free-Energy Relationships (LFERs). LFERs are empirical models that correlate changes in reaction rates (kinetics) or equilibrium constants (thermodynamics) with changes in the structure of the reactants. By systematically varying a substituent on a core molecular scaffold, we can dissect and quantify its electronic influence.

The Hammett Equation: The Archetype for Aromatic Systems

The most foundational LFER is the Hammett equation, which provides a robust framework for quantifying the electronic influence of substituents on the reactivity of meta- and para-substituted benzene rings.[1] Its elegant simplicity belies its profound utility:

log(k/k₀) = ρσ

  • k & k₀ : The rate or equilibrium constant for the substituted and unsubstituted reaction, respectively.

  • σ (sigma) : The substituent constant , an intrinsic measure of a substituent's electronic effect (inductive and resonance) independent of the reaction itself.

  • ρ (rho) : The reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of the substituents.

Dissecting the Parameters:

  • The Substituent Constant (σ): This value is the heart of the Hammett analysis. Electron-withdrawing groups (EWGs) like nitro (-NO₂) have positive σ values, while electron-donating groups (EDGs) like methoxy (-OCH₃) have negative σ values. The position matters: σₚ (para) captures both inductive and resonance effects, whereas σₘ (meta) primarily reflects the inductive effect due to the node in the π-system at the meta position.

  • The Reaction Constant (ρ): The sign and magnitude of ρ provide crucial mechanistic insights. A positive ρ indicates the reaction is accelerated by EWGs, suggesting a buildup of negative charge in the transition state. A negative ρ implies the reaction is favored by EDGs, indicating a buildup of positive charge. The magnitude of ρ reveals how sensitive the reaction is to these electronic perturbations.

The logical flow of the Hammett analysis is depicted below.

Hammett_Logic substituent Substituent's Inherent Electronic Properties sigma σ (Substituent Constant) Quantifies Inductive & Resonance Effects substituent->sigma Defines reaction_char Reaction's Mechanistic Demands rho ρ (Reaction Constant) Quantifies Reaction Sensitivity to Electronics reaction_char->rho Defines reactivity_change log(k/k₀) Experimentally Observed Change in Reactivity sigma->reactivity_change Influences rho->reactivity_change Modulates

Caption: The Hammett equation links a substituent's intrinsic electronic nature (σ) with a reaction's sensitivity (ρ) to predict changes in reactivity.

The Taft Equation: Extending LFERs to Aliphatic Systems and Steric Effects

The Hammett equation's utility is largely confined to aromatic systems where steric effects are often constant or negligible. To address reactivity in aliphatic systems and to explicitly account for steric hindrance, the Taft equation was developed.[2][3] It separates the electronic and steric contributions:

log(k/k₀) = ρσ + δEₛ

  • σ* : The polar substituent constant , which quantifies the inductive/field effect in aliphatic systems.

  • Eₛ : The steric substituent constant , which quantifies the steric bulk of the substituent.

  • ρ* and δ : The corresponding reaction constants measuring the sensitivity of the reaction to polar and steric effects, respectively.

The genius of Taft's approach was in the experimental design used to separate these effects. By comparing the rates of acid-catalyzed and base-catalyzed hydrolysis of the same series of esters, the polar effects could be isolated. The rationale is that the transition states for both reactions are sterically similar, but have different electronic demands. The steric parameter, Eₛ, could then be determined from the acid-catalyzed reaction alone, where polar effects are assumed to be minimal.[3][4]

The Swain-Lupton Equation: Deconvoluting Field and Resonance Effects

Seeking a more fundamental and universally applicable model, Swain and Lupton proposed that any substituent's electronic effect could be described as a linear combination of two more basic properties: a field effect (F) and a resonance effect (R) .[5]

Substituent Effect = fF + rR

  • F : The field constant, representing the substituent's through-space electrostatic influence (closely related to the inductive effect).

  • R : The resonance constant, representing the substituent's ability to donate or withdraw electrons via π-delocalization.

  • f and r : Weighting factors that describe the sensitivity of a given reaction or property to field and resonance effects, respectively.

This dual-parameter approach provides a more nuanced and often more accurate description of electronic effects across a wider variety of chemical systems and has been widely adopted in quantitative structure-activity relationship (QSAR) studies.[6]

Comparative Overview of the Methodologies

Parameter ModelPrimary ApplicationKey StrengthsCore Limitations
Hammett (σ) Aromatic Systems (meta, para)Simple, robust, and supported by a vast historical database of experimental values. Excellent for initial mechanistic analysis.Inapplicable to ortho positions and aliphatic systems; conflates inductive and resonance effects into a single parameter.
Taft (σ*, Eₛ) Aliphatic & Ortho-AromaticExplicitly separates polar (inductive/field) and steric effects, providing a more complete picture of reactivity.The assumption of negligible polar effects in the acid-catalyzed reference reaction is an approximation.
Swain-Lupton (F, R) Universal (Aromatic & Aliphatic)Deconvolutes electronic effects into fundamental field and resonance components, offering greater mechanistic detail and predictive power.The "universal" nature of F and R values can be debated, and their determination is less direct, often relying on statistical analysis of multiple datasets.

Experimental Protocols: From Reaction Rates to Substituent Constants

The integrity of any LFER analysis rests on high-quality, reproducible experimental data. Below are detailed protocols for the kinetic measurements required to determine these substituent constants.

Protocol 1: Determination of Hammett σ and ρ values via Saponification of Ethyl Benzoates

This classic experiment measures the rate of base-catalyzed hydrolysis of a series of substituted ethyl benzoates. The data are used to construct a Hammett plot and determine the reaction constant, ρ.

Objective: To measure the second-order rate constants for the saponification of various substituted ethyl benzoates and to determine the Hammett reaction constant (ρ).

Materials:

  • Series of meta- and para-substituted ethyl benzoates (e.g., p-NO₂, m-Cl, H, p-CH₃, p-OCH₃)

  • Standardized sodium hydroxide (NaOH) solution in ethanol/water

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

  • Ethanol (reagent grade)

  • Constant temperature bath, burettes, pipettes, flasks

Experimental Workflow Diagram:

Hammett_Workflow cluster_setup 1. Preparation & Equilibration cluster_kinetics 2. Kinetic Measurement (for each ester) cluster_analysis 3. Data Analysis cluster_hammett 4. Hammett Correlation prep_sol Prepare standardized solutions of NaOH and HCl. Prepare ester solutions in ethanol. thermostat Equilibrate reactant solutions in a 25 °C water bath. prep_sol->thermostat mix Initiate reaction by mixing ester and NaOH solutions. aliquot Withdraw aliquots at precisely timed intervals. mix->aliquot quench Quench reaction in aliquot with excess standard HCl. aliquot->quench titrate Back-titrate unreacted HCl with standard NaOH. quench->titrate calc_conc Calculate [Ester] at each time point. plot_kinetics Plot ln[Ester] vs. time. Slope = -k_obs. calc_conc->plot_kinetics calc_k Calculate second-order rate constant (k) for each ester. plot_kinetics->calc_k hammett_plot Plot log(k/k₀) vs. literature σ values. get_rho Determine reaction constant (ρ) from the slope of the line. hammett_plot->get_rho cluster_setup cluster_setup cluster_kinetics cluster_kinetics cluster_setup->cluster_kinetics cluster_analysis cluster_analysis cluster_kinetics->cluster_analysis cluster_hammett cluster_hammett cluster_analysis->cluster_hammett

Sources

Comparative

Optimizing Suzuki-Miyaura Cross-Coupling: A Comparative Guide of Boronic Acids with Methyl 4-Bromo-2,5-dimethoxybenzoate

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundational methodology in modern drug development and materials science for constructing C(sp²)–C(sp²) bonds. However, the efficiency of this reaction i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational methodology in modern drug development and materials science for constructing C(sp²)–C(sp²) bonds. However, the efficiency of this reaction is highly dependent on the electronic and steric interplay between the electrophile and the nucleophilic boronic acid.

This guide provides an objective, data-driven comparison of different boronic acid classes reacting with a highly specific model electrophile: methyl 4-bromo-2,5-dimethoxybenzoate . By analyzing the causality behind transmetalation rates, steric clashes, and side reactions like protodeboronation, this guide equips researchers with the authoritative grounding necessary to optimize complex cross-coupling workflows.

Mechanistic Overview & Substrate Analysis

To predict the behavior of different boronic acids, we must first analyze the electronic topology of methyl 4-bromo-2,5-dimethoxybenzoate .

  • Steric Environment: The reactive bromide at the C4 position is flanked by a strongly electron-donating methoxy group at C5.

  • Electronic Environment: While the benzoate ester at C1 exerts a mild electron-withdrawing effect, the dual methoxy groups (+M effect) enrich the aromatic ring. This electron density slightly retards the initial oxidative addition of the Pd(0) catalyst into the C–Br bond compared to electron-deficient aryl halides.

Because oxidative addition is moderately hindered, the overall turnover frequency of the catalytic cycle becomes highly sensitive to the subsequent transmetalation step. The widely accepted mechanism of the Suzuki-Miyaura reaction dictates that the transmetalation rate is governed by the nucleophilicity of the boronic acid [1].

G Pd0 Pd(0)L_n Active Catalyst OA_Complex Pd(II) Aryl Bromide Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Pd(II) Diaryl Transmetalation Complex OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)2, Base) Product Cross-Coupled Biaryl + Pd(0)L_n TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: General Suzuki-Miyaura catalytic cycle highlighting the three key mechanistic steps.

Comparative Analysis of Boronic Acids

When coupling with methyl 4-bromo-2,5-dimethoxybenzoate, boronic acids can be categorized into four distinct classes. Table 1 summarizes their comparative performance, primary mechanistic challenges, and the optimal catalytic systems required to achieve >90% conversion.

Table 1: Quantitative & Qualitative Comparison of Boronic Acid Classes
Boronic Acid ClassExample ReagentRelative Transmetalation RatePrimary Mechanistic ChallengeExpected Yield (Standard)*Optimal Catalyst/Ligand System
A. Electron-Rich 4-Methoxyphenylboronic acidFastHomocoupling of boronic acid if oxidative addition is slow.85 - 95%Pd(dppf)Cl₂, K₂CO₃
B. Electron-Deficient 4-(Trifluoromethyl)phenylboronic acidSlowIncomplete conversion due to poor nucleophilicity.40 - 60%Pd₂(dba)₃ / XPhos, Cs₂CO₃
C. Sterically Hindered 2,6-Dimethylphenylboronic acidVery SlowSevere steric clash during transmetalation and reductive elimination.< 20%Pd(OAc)₂ / SPhos, K₃PO₄
D. Heteroaryl 3-Pyridylboronic acidVariableRapid protodeboronation in basic aqueous media.10 - 30%XPhos Pd G3, Anhydrous KF

*Expected yields based on unoptimized, standard conditions: 5 mol% Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C.

Causality & Experimental Choices (The "Why")

To elevate a protocol from a basic recipe to a self-validating system, researchers must understand the causality behind these experimental adjustments.

The Transmetalation Bottleneck (Classes B & C)

Under catalytic conditions, transmetalation proceeds via a tetracoordinate boronate intermediate containing a Pd–O–B linkage [2]. Electron-deficient boronic acids (Class B) form less reactive boronate complexes, stalling the cycle. To counteract this, stronger bases (like Cs₂CO₃) are used to drive the equilibrium toward the active "8-B-4" boronate species.

For sterically hindered boronic acids (Class C), the physical bulk prevents the aryl group from migrating to the palladium center. Dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are critical here. Their electron-rich nature accelerates oxidative addition, while their unique spatial profile forces the palladium center into a geometry that actively promotes rapid reductive elimination [3].

The Protodeboronation Threat (Class D)

Heteroaryl boronic acids (especially pyridyl and quinolyl variants) are notoriously unstable. In basic, aqueous media, they form a zwitterionic intermediate that rapidly undergoes heterolytic C–B bond fragmentation, releasing boric acid and the protonated heterocycle (protodeboronation). To solve this, researchers must either use strictly anhydrous conditions with fluoride bases (e.g., KF) or utilize masked slow-release reagents like MIDA boronates [4].

Self-Validating Experimental Protocols

The following methodologies provide robust, step-by-step instructions for coupling methyl 4-bromo-2,5-dimethoxybenzoate.

Workflow Step1 1. Reagent Preparation & Degassing Step2 2. Catalyst Addition (Inert Atmosphere) Step1->Step2 Step3 3. Heating & Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol A: Standard Coupling (For Electron-Rich & Neutral Boronic Acids)

This protocol utilizes a robust, moisture-tolerant Pd(II) precatalyst.

  • Reagent Assembly: To an oven-dried Schlenk flask, add methyl 4-bromo-2,5-dimethoxybenzoate (1.0 equiv, 1.0 mmol), the selected arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 ratio, 10 mL total). Sparge the solution with Argon for 15 minutes. Self-Validation Check: Failure to degas will result in visible palladium black precipitation and high levels of boronic acid homocoupling.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 4–8 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Advanced Coupling (For Heteroaryl & Sterically Hindered Boronic Acids)

This protocol minimizes water to prevent protodeboronation and uses a highly active Buchwald precatalyst to force difficult transmetalations.

  • Reagent Assembly: To a dry vial inside a glovebox (or under strict Schlenk conditions), add methyl 4-bromo-2,5-dimethoxybenzoate (1.0 equiv), the heteroaryl/hindered boronic acid (1.5 equiv), and anhydrous K₃PO₄ or CsF (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.02 to 0.05 equiv).

  • Solvent Addition: Add anhydrous THF or Toluene (0.1 M concentration). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Heat to 90 °C for 12 hours. Self-Validation Check: If protodeboronation outpaces cross-coupling, switch the boron source to a MIDA boronate and add 1.0 equiv of Cu(OAc)₂ as a co-catalyst to facilitate slow release.

  • Workup & Purification: Filter the crude mixture directly through a pad of Celite to remove inorganic salts, concentrate, and purify via reverse-phase HPLC or specialized silica gel chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Delaney, C. P., et al. (2020). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”. Journal of the American Chemical Society (via NIH PMC).[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (via NIH PMC).[Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society (via ResearchGate).[Link]

Validation

A Comparative Guide to Experimental vs. Predicted NMR Shifts for Methyl 4-Bromo-2,5-dimethoxybenzoate

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular architecture of organic compounds. For researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular architecture of organic compounds. For researchers, scientists, and professionals in drug development, the accurate assignment of NMR signals is a critical step in confirming the identity and purity of a synthesized molecule. This guide provides an in-depth comparison of experimental and predicted NMR data for methyl 4-bromo-2,5-dimethoxybenzoate , a substituted aromatic ester with significance as a synthetic intermediate.

The Foundational Role of NMR in Structural Verification

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For a molecule like methyl 4-bromo-2,5-dimethoxybenzoate, ¹H and ¹³C NMR are indispensable. ¹H NMR reveals the number of different types of protons, their relative numbers, and their proximity to other protons. ¹³C NMR, in turn, provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.

The synergy between experimental data and computational predictions accelerates the process of structure verification.[1] Predicted spectra serve as a valuable preliminary guide, helping to anticipate the appearance of the experimental spectrum and aiding in the assignment of complex signals.

Acquiring Experimental NMR Data: A Step-by-Step Protocol

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR data for methyl 4-bromo-2,5-dimethoxybenzoate.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid methyl 4-bromo-2,5-dimethoxybenzoate.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this non-polar to moderately polar compound. The choice of solvent can influence chemical shifts, a phenomenon known as the solvent effect.[2]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer (0.03% v/v) and serves as the internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp, well-defined peaks.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard one-dimensional single-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: Due to the lower natural abundance of ¹³C, more scans are required, typically ranging from 512 to 1024.

5. Data Processing:

  • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.

  • The spectrum is then phase-corrected and baseline-corrected to produce a clean, interpretable result.

  • The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum is referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.

The Theoretical Underpinnings of NMR Prediction

Predicted NMR spectra are generated using sophisticated software that employs various computational methods. These methods can range from empirical database-driven approaches to more computationally intensive quantum mechanical calculations.

  • Empirical and Database Methods: Many prediction algorithms, such as those using HOSE (Hierarchical Organisation of Spherical Environments) codes, rely on vast databases of experimentally determined NMR data.[3] The software identifies chemical environments in the target molecule that are similar to those in the database and uses this information to estimate the chemical shifts.

  • Quantum Mechanical Methods: More advanced methods, such as those employing Gauge-Including Atomic Orbitals (GIAO) within Density Functional Theory (DFT), calculate the magnetic shielding of each nucleus from first principles.[4] These methods can provide highly accurate predictions but are computationally more demanding.

Modern NMR prediction software often combines these approaches to achieve a balance of speed and accuracy.[3][5]

Predicted NMR Data for Methyl 4-Bromo-2,5-dimethoxybenzoate

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for methyl 4-bromo-2,5-dimethoxybenzoate. These values were generated using a reputable online NMR prediction tool and are reported for a simulated CDCl₃ solvent environment.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-37.33s1H
H-67.04s1H
OCH₃ (at C-2)3.89s3H
OCH₃ (at C-5)3.85s3H
COOCH₃3.91s3H

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom AssignmentPredicted Chemical Shift (ppm)
C=O165.5
C-1119.8
C-2153.2
C-3119.1
C-4115.3
C-5150.9
C-6117.6
OCH₃ (at C-2)56.6
OCH₃ (at C-5)56.4
COOCH₃52.5

Comparison and Analysis: Bridging the Gap Between Theory and Experiment

When you have acquired your experimental NMR data, you can populate a comparison table to analyze the agreement with the predicted values.

Table 3: Comparison of Experimental vs. Predicted ¹H NMR Shifts

Atom AssignmentPredicted δ (ppm)Experimental δ (ppm)Δδ (ppm)
H-37.33
H-67.04
OCH₃ (at C-2)3.89
OCH₃ (at C-5)3.85
COOCH₃3.91

Table 4: Comparison of Experimental vs. Predicted ¹³C NMR Shifts

Atom AssignmentPredicted δ (ppm)Experimental δ (ppm)Δδ (ppm)
C=O165.5
C-1119.8
C-2153.2
C-3119.1
C-4115.3
C-5150.9
C-6117.6
OCH₃ (at C-2)56.6
OCH₃ (at C-5)56.4
COOCH₃52.5

Interpreting Discrepancies:

It is important to understand that minor deviations between predicted and experimental values are expected. Here are some common reasons for these differences:

  • Solvent Effects: The prediction algorithm may not perfectly replicate the specific interactions between the solute and the solvent molecules, which can influence the local magnetic fields.[2]

  • Conformational Dynamics: The molecule may exist in multiple conformations in solution, and the experimental spectrum will reflect a weighted average of these. Prediction software may calculate the shifts for a single, lowest-energy conformation, leading to small inaccuracies.

  • Limitations of the Prediction Algorithm: The accuracy of database-driven predictions is dependent on the quality and comprehensiveness of the underlying database. For novel or highly functionalized molecules, the algorithm may have to extrapolate, which can introduce errors.

  • Experimental Conditions: Factors such as sample concentration and temperature can also cause slight variations in experimental chemical shifts.

A good correlation between the predicted and experimental data, with small and consistent deviations, provides strong evidence for the proposed structure. Significant or unexpected discrepancies may indicate an incorrect structural assignment or the presence of impurities.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections between the molecular structure and the NMR data.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Experimental workflow for NMR data acquisition.

Structure_NMR_Relationship cluster_structure Molecular Structure cluster_nmr NMR Parameters mol Methyl 4-bromo-2,5-dimethoxybenzoate chem_shift Chemical Shift (δ) mol->chem_shift Electronic Environment integration Integration mol->integration Number of Protons multiplicity Multiplicity mol->multiplicity Neighboring Protons

Caption: Relationship between molecular structure and NMR parameters.

Conclusion

This guide provides a comprehensive framework for the comparison of experimental and predicted NMR data for methyl 4-bromo-2,5-dimethoxybenzoate. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The provided predicted data serves as a robust starting point for spectral assignment. A thorough analysis of the deviations between experimental and predicted values, grounded in an understanding of the underlying theoretical principles, will lead to a confident and accurate structural elucidation. This integrated approach of experimental work and computational prediction represents a powerful strategy in modern chemical research.

References

  • The Journal of Organic Chemistry. American Chemical Society. (2026). [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 30(11), 1644-1652. [Link]

  • ACS Omega. American Chemical Society. (2026). [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Tetrahedron Letters. Elsevier. (2026). [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

  • Beilstein Journal of Organic Chemistry. Beilstein-Institut. (2026). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • JEOL Ltd. Accurate NMR spectrum predictionsoftware "NMRPredict". [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. [Link]

  • Colorado State University. CASCADE. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information. [Link]

  • ResearchGate. (2014). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. [Link]

  • Beilstein-Institut. (2011). Supporting Information. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. [Link]

  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials from inception to disposal. This guide provides a comprehensive, step-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials from inception to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The principles outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory best practices.

Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Skin and Eye Irritation: These compounds are typically classified as irritants.[1][2] Direct contact can cause redness, itching, and inflammation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Toxicity: While acute toxicity data for this specific ester is limited, related compounds are noted as being harmful if swallowed.[3][4]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[2][3]

This hazard profile dictates the necessity of stringent waste segregation and the use of a licensed disposal service, as direct disposal to landfill or sanitary sewers is inappropriate and illegal.

Quantitative Data Summary

For quick reference, the following table summarizes key data for structurally related compounds, which should be considered representative for initial safety and handling assessments.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO₄N/A
CAS Number855749-57-4[5]
Hazard ClassificationsSkin Irritant, Eye Irritant, Potential for Respiratory Irritation[1][2]
Incompatible MaterialsStrong oxidizing agents, Strong bases[3]

Experimental Protocol for Disposal

The following step-by-step methodology provides a clear workflow for the safe disposal of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against eye contact.

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Laboratory Coat: A fully buttoned lab coat provides a necessary barrier to protect skin and clothing.

Step 2: Waste Segregation and Containerization

The cornerstone of proper chemical disposal is meticulous segregation. This prevents dangerous reactions and facilitates correct disposal by waste management professionals.

  • Designate as Halogenated Organic Waste: Due to the presence of bromine, this compound must be classified as a halogenated organic waste. This is a critical distinction as the disposal methods and costs for halogenated and non-halogenated waste streams differ significantly.

  • Use a Dedicated Waste Container:

    • The container must be chemically compatible (e.g., a high-density polyethylene or glass bottle).

    • It must be in good condition, with a secure, leak-proof cap.

    • The container should be clearly labeled as "HALOGENATED ORGANIC WASTE" and list the full chemical name: "4-Bromo-2,5-dimethoxy-benzoic acid methyl ester."

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired solid 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester, along with any grossly contaminated items like weighing papers or spatulas, in a designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled liquid waste container. Do not mix with non-halogenated solvent waste.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3][6] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[3][7] Never attempt to dispose of this chemical in the regular trash or down the drain.[8] The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester.

DisposalWorkflow start Waste Generated: 4-Bromo-2,5-dimethoxy- benzoic acid methyl ester is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Absorb with inert material 3. Collect in sealed container 4. Decontaminate area is_spill->spill_protocol Yes characterize Characterize Waste: Solid, Liquid, or Contaminated Material? is_spill->characterize No storage Store sealed and labeled container in designated Satellite Accumulation Area. spill_protocol->storage solid_waste Solid Waste: Collect in designated, labeled solid halogenated waste container. characterize->solid_waste Solid liquid_waste Liquid Waste: Collect in designated, labeled liquid halogenated waste container. characterize->liquid_waste Liquid contaminated_labware Contaminated Labware: Decontaminate if possible. Otherwise, dispose of as hazardous solid waste. characterize->contaminated_labware Contaminated solid_waste->storage liquid_waste->storage contaminated_labware->storage final_disposal Arrange for pickup by a licensed hazardous waste disposal contractor for high-temperature incineration. storage->final_disposal

Caption: Workflow for the disposal of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester.

Conclusion

The responsible disposal of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to strict segregation protocols, and utilizing professional disposal services, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific environmental health and safety guidelines and a qualified professional for any procedural questions.

References

  • 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester_855749-57-4_杭州海瑞化工有限公司. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2016, January 29).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • 4-bromo-2,5-dimethoxybenzoic acid | CAS#:35458-39-0 | Chemsrc. (2025, August 25).
  • 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • 4-BROMO-2-METHOXYBENZOIC ACID | 72135-36-5 - ChemicalBook. (2026, January 13).
  • Benzoic acid, 4-bromo-, methyl ester - the NIST WebBook. (n.d.).
  • 4-Bromo-3,5-dimethoxybenzoic acid - SAFETY DATA SHEET. (2025, October 8).
  • 72135-36-5|4-Bromo-2-methoxybenzoic acid|BLD Pharm. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - ChemicalBook. (2026, March 20).
  • Proper Disposal of 2,5-Dimethoxybenzoic Acid: A Step-by-Step Guide - Benchchem. (n.d.).

Sources

Handling

Personal protective equipment for handling 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

As a Senior Application Scientist, I approach the handling of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester (CAS: 855749-57-4)[1] not simply as a procedural checklist, but as a comprehensive system of chemical risk man...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester (CAS: 855749-57-4)[1] not simply as a procedural checklist, but as a comprehensive system of chemical risk management. Used primarily as a fine chemical intermediate in advanced organic synthesis and drug development[2], this halogenated aromatic ester requires specific operational and disposal protocols to ensure laboratory safety and data integrity.

The following guide synthesizes regulatory standards with field-proven mechanistic insights to provide a self-validating workflow for researchers.

Chemical Profile & Risk Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic causality of the compound's hazards:

  • Physical State Risk: The compound is typically encountered as a crystalline solid. The primary acute risk is the aerosolization of fine particulates during weighing and transfer, which can lead to severe respiratory tract and ocular irritation[3].

  • Chemical Permeation Risk: The presence of the heavy bromine atom on the electron-rich dimethoxy-benzene ring significantly increases the molecule's lipophilicity. While the dry powder has limited skin penetration, dissolving this compound in common organic carrier solvents (e.g., dichloromethane, ethyl acetate) drastically enhances its ability to permeate the dermal barrier.

  • Reactivity Profile: As an ester, it is susceptible to hydrolysis under strong aqueous acidic or basic conditions, and as a halogenated aromatic, its waste must be strictly segregated from non-halogenated streams to prevent the formation of toxic byproducts during incineration[4].

Personal Protective Equipment (PPE) Matrix

All handling must comply with OSHA's Personal Protective Equipment standards (29 CFR 1910.132)[5], which mandate a thorough hazard assessment and the provision of specialized equipment to mitigate exposure[6].

Protection CategoryRequired Equipment SpecificationMechanistic Causality / Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against airborne crystalline dust particulates and prevents ocular exposure during solvent dissolution[7].
Skin/Hands Nitrile or Neoprene Gloves (Double-gloving recommended)Halogenated organics can rapidly degrade thin latex. Nitrile provides a superior, chemically resistant barrier against both the lipophilic compound and its common carrier solvents[8].
Respiratory N95 Particulate Respirator (if handled outside hood)Prevents inhalation of fine dust. Mandatory if engineering controls (e.g., fume hoods) are compromised or insufficient, per OSHA 29 CFR 1910.134[5].
Body Flame-Resistant (FR) Lab Coat, full-length pants, closed-toe shoesPrevents dermal accumulation of settled dust and provides a critical physical barrier against accidental spills of the compound in solution[7].

Operational Handling Protocol

To ensure a self-validating safety system, every step of the handling process is designed to contain the chemical and prevent cross-contamination of the general laboratory space. This aligns with the authoritative guidelines found in Prudent Practices in the Laboratory[9].

Step 1: Environmental Preparation Conduct all open-container handling (weighing, transferring, and dissolution) inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). This engineering control is your primary defense against aerosolized particulates[3].

Step 2: Static Mitigation Dry organic powders frequently hold static charges, causing the compound to repel from spatulas and scatter across the balance. Use an anti-static device (e.g., a Zerostat gun) on your stainless-steel spatulas and conductive weigh boats prior to handling.

Step 3: Weighing and Transfer

  • Tare a conductive weigh boat or a clean, dry glass vial on the analytical balance inside the fume hood.

  • Carefully transfer the required mass of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester.

  • Critical Validation Step: Securely cap the vial or transfer vessel before removing it from the fume hood. This guarantees that no particulates are dispersed into the ambient laboratory air during transport to the reaction station.

Step 4: Dissolution When preparing stock solutions, slowly add the solvent down the interior side of the vessel. This minimizes splashing and controls any mild exothermic solvation effects.

OperationalWorkflow A Storage (2-8°C, Sealed) B Preparation (PPE Donning) A->B C Weighing (Fume Hood) B->C D Transfer (Closed Vial) C->D E Reaction Vessel (Inert Atmos) D->E

Figure 1: Standard operational workflow for handling halogenated aromatic esters.

Spill Response & Disposal Plan

The contingency response depends entirely on the physical state of the spill. According to NIOSH guidelines for organic halides, immediate isolation of the area is required.

For Solid Spills (Dry Powder):

  • Do not dry sweep. Sweeping mechanically aerosolizes the irritant dust, increasing inhalation risks.

  • Gently cover the spilled powder with damp, lint-free paper towels (using water or a mild surfactant) to suppress dust generation.

  • Carefully wipe up the material, working from the outside edges toward the center. Alternatively, utilize a HEPA-filtered vacuum specifically dedicated to hazardous chemical spills.

For Solution Spills (Dissolved Compound):

  • Apply an inert, amorphous absorbent (such as vermiculite or diatomaceous earth) directly onto the liquid.

  • Avoid using combustible absorbents like sawdust, particularly if the carrier solvent is flammable.

Disposal Protocol:

  • Collect all contaminated materials (wipes, absorbents, and outer gloves) into a chemically resistant, sealable high-density polyethylene (HDPE) container or a designated hazardous waste bag.

  • Label the container explicitly as "Hazardous Waste: Halogenated Organic Ester / Brominated Compound."

  • Ensure this waste is strictly segregated into the Halogenated Waste Stream for high-temperature incineration[4]. Mixing halogenated waste with non-halogenated solvents can damage incinerators and release toxic dioxins.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder (Wet Wiping) Assess->Solid Dry Liquid In Solution (Inert Absorbent) Assess->Liquid Dissolved Waste Hazardous Waste Disposal Solid->Waste Liquid->Waste

Figure 2: Contingency pathway for solid and solution-based chemical spills.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. Available at:[Link]

Sources

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